Calcitonin, human
Description
Structure
2D Structure
Properties
IUPAC Name |
4-[[1-[[4-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[22-amino-16-(2-amino-2-oxoethyl)-7-(1-hydroxyethyl)-10-(hydroxymethyl)-13-(2-methylpropyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricosane-4-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C151H226N40O45S3/c1-17-75(8)118(144(229)163-67-114(205)183-117(74(6)7)143(228)162-64-112(203)165-77(10)150(235)190-50-29-38-106(190)124(158)209)185-125(210)76(9)166-145(230)120(79(12)194)186-131(216)92(45-47-109(155)200)170-142(227)107-39-30-51-191(107)151(236)103(58-85-35-25-20-26-36-85)180-148(233)122(81(14)196)188-139(224)99(59-87-63-159-71-164-87)176-133(218)96(55-83-31-21-18-22-32-83)174-128(213)90(37-27-28-49-152)168-136(221)101(61-111(157)202)177-134(219)97(56-84-33-23-19-24-34-84)175-137(222)102(62-116(207)208)178-129(214)91(44-46-108(154)199)171-147(232)121(80(13)195)187-138(223)98(57-86-40-42-88(198)43-41-86)179-146(231)119(78(11)193)184-115(206)66-161-127(212)94(53-72(2)3)172-130(215)93(48-52-237-16)169-141(226)105-70-239-238-69-89(153)126(211)160-65-113(204)167-100(60-110(156)201)135(220)173-95(54-73(4)5)132(217)181-104(68-192)140(225)189-123(82(15)197)149(234)182-105/h18-26,31-36,40-43,63,71-82,89-107,117-123,192-198H,17,27-30,37-39,44-62,64-70,152-153H2,1-16H3,(H2,154,199)(H2,155,200)(H2,156,201)(H2,157,202)(H2,158,209)(H,159,164)(H,160,211)(H,161,212)(H,162,228)(H,163,229)(H,165,203)(H,166,230)(H,167,204)(H,168,221)(H,169,226)(H,170,227)(H,171,232)(H,172,215)(H,173,220)(H,174,213)(H,175,222)(H,176,218)(H,177,219)(H,178,214)(H,179,231)(H,180,233)(H,181,217)(H,182,234)(H,183,205)(H,184,206)(H,185,210)(H,186,216)(H,187,223)(H,188,224)(H,189,225)(H,207,208) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVRMNJZLWXJPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)N1CCCC1C(=O)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C8CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N8)C(C)O)CO)CC(C)C)CC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C151H226N40O45S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Biology and Gene Expression of Human Calcitonin
Post-Transcriptional Processing and Maturation of Human Calcitonin
The generation of mature, bioactive human calcitonin is a multi-step process that begins after the transcription of the CALCA gene. This process involves alternative splicing of the primary RNA transcript, translation into a precursor peptide, and subsequent modifications.
Alternative RNA Splicing of the CALCA Primary Transcript
The CALCA gene gives rise to several peptide hormones, including calcitonin and calcitonin gene-related peptide (CGRP), through the mechanism of alternative RNA splicing. nih.gov This process allows a single gene to encode multiple distinct proteins, with the final product being determined by the specific cellular environment. nih.govyoutube.com The primary transcript of the CALCA gene contains multiple exons, and the selective inclusion or exclusion of these exons during RNA processing dictates which mRNA isoform is produced. researchgate.netresearchgate.net
The alternative splicing of the CALCA primary transcript is a classic example of tissue-specific gene regulation. nih.govnih.gov The transcript contains six exons.
In thyroid C-cells: The primary transcript is processed to include exons 1, 2, 3, and 4. The splicing machinery joins these exons, and a polyadenylation signal at the end of exon 4 is utilized, resulting in the production of calcitonin mRNA. nih.govnih.gov
In neuronal cells: A different splicing pattern occurs. The machinery skips exon 4 and instead splices exons 1, 2, and 3 to exons 5 and 6. Polyadenylation occurs at a site in exon 6, generating α-CGRP mRNA. nih.govnih.gov
This differential processing results in two functionally distinct peptides from a single gene: calcitonin, primarily involved in calcium homeostasis, and CGRP, a potent vasodilator neuropeptide. nih.gov
The choice between producing calcitonin or CGRP mRNA is regulated by cis-acting elements within the CALCA gene itself, particularly within the introns and exons. nih.govnih.gov Research has identified an intron element downstream of exon 4 that functions to enhance polyadenylation at the calcitonin-specific site (exon 4). researchgate.net This suggests that the binding of specific splicing factors to this region facilitates the production of calcitonin mRNA in thyroid C-cells. researchgate.net
Furthermore, the selection of the splice acceptor site appears to be a critical regulatory point. Studies using mutated gene constructs have shown that the regulation of calcitonin mRNA production is influenced by suboptimal constitutive splicing signals rather than a single unique regulatory element. nih.govnih.gov The tissue-specific pattern of RNA processing is thought to be conferred by sequence information located at the calcitonin-specific 3'-splice junction, which may inhibit the use of this site in CGRP-producing cells. nih.gov The process is also influenced by trans-acting RNA binding proteins, which can either enhance or repress the inclusion of specific exons, guiding the splicing machinery to produce the appropriate tissue-specific isoform. youtube.com
Prepropeptide Synthesis and Proteolytic Cleavage
Once the mature calcitonin mRNA is translated, it does not immediately form the active hormone. Instead, a larger precursor protein, known as preprocalcitonin, is synthesized. nih.gov This precursor molecule must undergo a series of proteolytic cleavages to release the final bioactive peptides. nih.govnih.gov
Procalcitonin (B1506340) (PCT), the 116-amino acid prohormone of calcitonin, is cleaved by prohormone convertase enzymes within the secretory pathway. nih.govnih.gov This proteolytic processing is an essential step that occurs intracellularly. nih.govnih.gov The cleavage of procalcitonin yields not only the 32-amino acid calcitonin hormone but also two other peptide fragments:
Katacalcin: A 21-amino acid peptide from the C-terminal region of procalcitonin. nih.gov
An N-terminal peptide . nih.gov
This process ensures that the active hormone is generated from its inactive precursor before secretion.
Post-Translational Modifications Essential for Bioactivity
For the newly cleaved calcitonin peptide to become fully functional, it must undergo specific post-translational modifications (PTMs). nih.gov These chemical alterations are critical for the peptide's structure, stability, and ability to bind to its receptor and exert its biological effects. nih.govresearchgate.net
Two key post-translational modifications are essential for the bioactivity of human calcitonin:
Disulfide Bridge: The formation of a disulfide bond between the cysteine residues at positions 1 and 7. This creates a seven-amino-acid ring structure at the N-terminus of the peptide, which is crucial for its biological activity.
C-terminal Amidation: The C-terminal end of the peptide is modified by the amidation of the final proline residue. This modification, where a carboxyl group is converted to an amide group, is vital for the stability and receptor-binding affinity of the hormone.
Without these precise modifications, the calcitonin peptide would have a significantly reduced or absent ability to regulate calcium metabolism. nih.gov
3 Post-Translational Modifications
Following its translation from the CALC1 gene transcript, the human calcitonin precursor, procalcitonin, undergoes several critical post-translational modifications to become the mature, biologically active 32-amino acid hormone. wikipedia.org These modifications are essential for its structure, stability, and function.
1 N-Terminal Disulfide Bridge Formation
A hallmark structural feature of human calcitonin (hCT) is an intramolecular disulfide bond at its N-terminus. nih.gov This bond forms between the cysteine residues at position 1 and position 7 of the peptide chain. nih.gov The formation of this disulfide bridge creates a seven-amino acid ring-like structure at the N-terminal end of the molecule. researchgate.netsb-peptide.com
This N-terminal disulfide bond is highly conserved across all known calcitonin sequences and is crucial for the peptide's biological activity and structural integrity. nih.gov Research indicates that the presence of this bond plays a significant role in the kinetics of hCT aggregation and the formation of amyloid fibrils. nih.govnih.gov The disulfide bridge helps to facilitate the formation of the critical nucleus required for fibrillization. nih.gov The process of forming this intramolecular bond in laboratory settings involves air oxidation in a dilute peptide solution to prevent the formation of intermolecular disulfide bonds. nih.gov
| Feature | Description | Residues Involved | Reference |
| Modification | Intramolecular Disulfide Bridge | Cysteine-1, Cysteine-7 | nih.gov |
| Resulting Structure | 7-amino acid ring | N/A | researchgate.netsb-peptide.com |
| Functional Importance | Essential for structural integrity and biological activity; influences aggregation kinetics. | N/A | nih.govnih.gov |
2 C-Terminal Proline-Amidation
For full biological activity, human calcitonin must undergo amidation at its C-terminus, specifically at the proline residue (Proline-32). nih.govresearchgate.net This modification, resulting in a C-terminal prolinamide, is a common feature of many bioactive peptides and is catalyzed in higher organisms by the enzyme peptidylglycine alpha-hydroxylating monooxygenase (PAM). nih.govnih.gov
The amidation process is vital for the hormone's function. researchgate.net In recombinant production, achieving this C-terminal amidation can be a significant technological challenge. nih.govresearchgate.net Studies have shown that the efficiency of this enzymatic reaction can be influenced by cofactors. For instance, the concentration of copper ions (Cu2+) in cell culture media has been shown to directly correlate with the level of proline amidation in some proteins, as copper is a necessary cofactor for the PAM enzyme. nih.gov
| Modification Step | Details | Enzyme/Factor | Reference |
| Substrate | Glycine-extended calcitonin precursor | N/A | researchgate.net |
| Reaction | C-terminal amidation | Peptidylglycine alpha-hydroxylating monooxygenase (PAM) | nih.gov |
| Cofactor | Copper (Cu2+) | N/A | nih.gov |
| Product | Mature, amidated human calcitonin | N/A | nih.gov |
4 Intracellular Trafficking and Secretion Pathways
The biosynthesis and secretion of human calcitonin is a regulated process occurring within the parafollicular cells (C-cells) of the thyroid gland. nih.govrsc.org The journey begins with the synthesis of a large precursor peptide, which is directed to the endoplasmic reticulum. nih.gov
Following initial synthesis and folding, the precursor, procalcitonin (ProCT), is transported to the Golgi apparatus. Within the Golgi, ProCT undergoes proteolytic cleavage by prohormone convertase enzymes, which separates it into smaller components, including immature calcitonin. nih.gov The protein Chromogranin B may act as a helper protein, sorting the pro-hormone into the regulated secretory pathway. nih.gov Further processing occurs within the secretory granules, where final maturation, including amidation, takes place, resulting in the mature, 32-amino acid calcitonin hormone. nih.gov
Secretion of the mature calcitonin is stimulated by increases in serum calcium levels. wikipedia.orgnih.gov Gastrointestinal hormones, such as gastrin and the synthetic analogue pentagastrin, are also known to stimulate calcitonin release. wikipedia.orgnih.gov The mature hormone is then released from the C-cells into the bloodstream to act on its target receptors, primarily in bone, to regulate calcium and phosphorus homeostasis. sb-peptide.comnih.gov The kidneys are the primary site for the metabolism and clearance of circulating calcitonin. nih.govdrugbank.com
| Location | Event | Key Molecules | Reference |
| Endoplasmic Reticulum | Synthesis and folding of pre-procalcitonin. | Pre-procalcitonin | nih.gov |
| Golgi Apparatus | Cleavage of procalcitonin (ProCT). | Procalcitonin, Prohormone Convertases | nih.gov |
| Secretory Granules | Sorting and final maturation into active calcitonin. | Immature Calcitonin, Chromogranin B | nih.gov |
| Exocytosis | Release of mature calcitonin from C-cells. | Mature Calcitonin, Calcium, Gastrin | wikipedia.orgnih.gov |
Structural Biology and Biophysics of Human Calcitonin
Conformational Dynamics and Structural Transitions
The conformation of human calcitonin is not static but exists in a dynamic equilibrium between different structural states, which is highly sensitive to its environment.
In its monomeric form under physiological conditions (phosphate buffer, pH 7.3), human calcitonin predominantly adopts a random coil structure. researchgate.netacs.org A significant portion of this structure includes polyproline II (PPII)-helix components. nih.govacs.org However, upon agitation, the peptide undergoes a conformational transition to form soluble aggregates characterized by a predominantly antiparallel β-sheet secondary structure. nih.govacs.org
The isolated monomer of human calcitonin has been shown through modeling studies to spontaneously fold into an alpha-helix. researchgate.net This helical propensity is a key feature of the calcitonin family of peptides, which often feature an N-terminal ring, a potential α-helical region, and a C-terminal amide. nih.gov The transition from a soluble, partially helical or random coil state to an aggregated β-sheet structure is a hallmark of amyloidogenic peptides.
| Condition | Predominant Secondary Structure | Method of Analysis |
| Monomeric (Phosphate Buffer, pH 7.3) | Random Coil with significant PPII-helix component | Circular Dichroism (CD) Spectroscopy |
| Agitated (Phosphate Buffer, pH 7.3) | Antiparallel β-Sheet | Circular Dichroism (CD) Spectroscopy |
| Modeled Isolated Monomer | Alpha-Helix | Molecular Dynamics (MD) Simulations |
Temperature is a critical factor influencing the conformational landscape of human calcitonin. For monomeric human calcitonin in an aqueous solution without agitation, an increase in temperature from 5°C to 55°C leads to a reversible structural transition. nih.gov This change is characterized by a loss of the polyproline II (PPII)-helix structure at higher temperatures. nih.gov For instance, the PPII-helix content decreases from approximately 36% at 5°C to about 30% at 50°C. nih.gov
However, when combined with agitation, increasing temperature promotes irreversible aggregation into a stable antiparallel β-sheet structure. nih.gov The rate of this transition is markedly temperature-dependent; the formation of the β-sheet structure is significantly faster at 37°C (20 minutes) compared to 10°C (150 minutes). nih.gov This indicates that higher temperatures facilitate the process of aggregation. nih.gov
| Temperature | Time to β-Sheet Formation (with agitation) | Key Observation |
| 10°C | 150 minutes | Slowest aggregation rate |
| 25°C | 40 minutes | Intermediate aggregation rate |
| 37°C | 20 minutes | Fastest aggregation rate |
The interaction with biological membranes is crucial for the function of many peptides, and membrane-mimicking environments have a profound impact on the conformation of human calcitonin. The nature of these interactions is heavily influenced by the charge of the membrane interface. nih.govresearchgate.netacs.org
In the presence of micelles formed by the cationic surfactant cetyltrimethylammonium bromide (CTAB), monomeric human calcitonin adopts a pure α-helical structure. nih.govresearchgate.netacs.org Conversely, when interacting with anionic sodium dodecyl sulfate (B86663) (SDS) or zwitterionic (3-(N,N-Dimethylmyristylammonio)propanesulfonate) (SB3-14) micelles, it forms a combination of α-helix and β-sheet structures. nih.govresearchgate.netacs.org With the non-charged surfactant n-dodecyl-β-D-maltoside (DDM), the peptide largely retains its random coil conformation. nih.govresearchgate.netacs.org Similarly, phospholipid vesicles, particularly those rich in cholesterol or containing gangliosides, can induce a significant β-sheet structure and promote amyloid formation in calcitonin. nih.gov
| Membrane-Mimicking Environment | Induced Secondary Structure in Human Calcitonin |
| Cationic (CTAB) micelles | Pure α-Helix |
| Anionic (SDS) micelles | Combination of α-Helix and β-Sheet |
| Zwitterionic (SB3-14) micelles | Combination of α-Helix and β-Sheet |
| Non-charged (DDM) micelles | Mainly Random Coil |
| Cholesterol-rich / Ganglioside-containing vesicles | Substantial β-Sheet and Amyloid Structure |
Aggregation Propensity and Fibril Formation Mechanisms
A defining characteristic of human calcitonin is its propensity to self-assemble into ordered, insoluble amyloid fibrils, a process associated with its pathology in medullary thyroid carcinoma. researchgate.netresearchgate.net
The formation of mature amyloid fibrils is a hierarchical process that begins with the self-assembly of calcitonin monomers. epfl.ch These monomers associate to form early intermediates, which then assemble into protofilaments. epfl.ch These protofilaments, in turn, can associate to form larger, more complex structures such as filaments, twisted ribbons, and ultimately, mature amyloid fibrils. epfl.ch This process is characteristic of a nucleation-dependent aggregation mechanism. nih.gov The core of these amyloid structures is rich in β-sheets. nih.gov Studies have identified that short peptide fragments of human calcitonin, particularly those containing aromatic residues, can drive the formation of these ordered fibrillar structures. nih.gov
The fibrillation of human calcitonin follows a characteristic sigmoidal kinetic profile, which can be monitored by techniques such as Thioflavin T (ThioT) fluorescence and turbidity measurements. nih.gov This profile is defined by three distinct phases: an initial lag phase, where nucleation occurs; a rapid growth or elongation phase, where fibrils extend; and a final plateau or equilibrium phase, where the amount of fibrillar material reaches a steady state. nih.gov
The kinetics of this process are sensitive to various factors, including temperature, pH, and peptide concentration. nih.govnih.gov For instance, reducing the Cys1-Cys7 disulfide bond in human calcitonin results in significantly faster fibrillation kinetics, with shorter lag times. nih.gov The thermodynamics of interactions that can modulate fibrillation, such as the binding of small molecules, have been shown to be entropically driven, indicating that the displacement of water molecules from interacting surfaces plays a significant role. acs.org
| Fibrillation Phase | Description |
| Lag Phase | Initial period where aggregation nuclei are formed. |
| Growth Phase | Rapid elongation of fibrils from the nuclei. |
| Plateau Phase | Equilibrium is reached as the concentration of monomers decreases. |
Identification of Key Residues Mediating Aggregation
The propensity of human calcitonin (hCT) to aggregate into amyloid fibrils is a significant factor limiting its therapeutic application. nih.govnih.gov This aggregation is not only associated with a reduction in the peptide's bioavailability and therapeutic activity but can also lead to the formation of amyloid deposits in vivo, particularly in patients with medullary carcinoma of the thyroid. nih.gov Research has identified specific regions and amino acid residues within the hCT sequence that are crucial for initiating and promoting this aggregation process.
Studies have pinpointed the central region of hCT, specifically residues 15-19 with the sequence Asp-Phe-Asn-Lys-Phe (DFNKF), as a key amyloidogenic core. nih.govplos.org This pentapeptide fragment on its own has been demonstrated to form highly ordered amyloid fibrils that are structurally similar to those formed by the full-length hCT hormone. plos.orgdrugbank.com Within this core, certain residues play a more prominent role. Lys-18 and Phe-19 have been identified as particularly critical for both the self-assembly and the biological activity of hCT. nih.gov Further investigations have also highlighted the importance of other residues in the aggregation process. Tyr-12 and Asn-17 have been identified as key players in inducing the fibrillization of hCT. nih.govnih.gov Molecular dynamics simulations and experimental studies have shown that aromatic residues, such as Phe-16 and Phe-19, contribute significantly to the stability of the fibril structure through interactions with adjacent peptide strands. nih.gov The interaction between Phe-16 of one hCT molecule and Phe-19 of a neighboring strand is thought to be a key factor in the stability of the resulting fibril. nih.gov
The process of fibril formation is complex and involves a conformational change from the peptide's native, often α-helical state, to a β-sheet-rich structure. nih.gov This transition is a critical step in the aggregation cascade. The substitution of key amyloidogenic residues is a strategy that has been explored to create hCT analogues with a reduced tendency to aggregate, thereby potentially enhancing their therapeutic utility. nih.govnih.gov
Comparative Analysis of Aggregation Tendency with Heterologous Calcitonins (e.g., Salmon Calcitonin)
A comparative analysis of human calcitonin (hCT) with calcitonins from other species, particularly salmon calcitonin (sCT), provides valuable insights into the structural determinants of aggregation. While hCT has a pronounced tendency to form amyloid fibrils, sCT exhibits a substantially lower propensity for aggregation. nih.govnih.gov This difference in aggregation behavior is a primary reason why sCT has been the preferred choice for clinical applications, despite hCT having potentially higher bioactivity if its aggregation could be controlled. nih.govrsc.org
The primary structures of hCT and sCT share a degree of homology but differ at 16 of the 32 amino acid positions. nih.govnih.gov These differences are directly linked to their varying aggregation tendencies. For instance, sCT possesses Leucine (B10760876) (Leu) residues at positions 12, 16, and 19, whereas hCT has Tyrosine (Tyr) at position 12 and Phenylalanine (Phe) at positions 16 and 19. nih.gov The aromatic nature of the residues in hCT at these positions is thought to play a significant role in promoting the intermolecular interactions that lead to fibril formation. drugbank.comnih.gov
Molecular dynamics simulations have corroborated these findings, indicating that sCT is the least aggregation-prone derivative when compared to hCT and its various mutants. nih.govrsc.org The substitution of the central aromatic residues in hCT with those found in sCT, such as in the TL-hCT analog, has been shown to suppress the propensity for β-sheet formation. nih.gov
While both hCT and sCT possess the N-terminal disulfide bridge between Cys-1 and Cys-7, the differences in the central and C-terminal regions appear to be the primary drivers of their differential aggregation behavior. nih.govnih.gov The reduced aggregation of sCT contributes to its greater in vivo potency and longer half-life compared to hCT. nih.gov However, the use of a non-human peptide like sCT can lead to immunogenic side effects in some patients, which underscores the continued interest in developing aggregation-resistant, fully human calcitonin analogues. nih.govnih.gov
Structure-Activity Relationships (SAR) of Human Calcitonin and its Analogues
Role of Specific Amino Acid Residues and Peptide Fragments in Biological Activity
The N-terminal region, encompassing the disulfide-bonded ring between Cys-1 and Cys-7, is essential for receptor activation. nih.gov While N-terminal fragments of the related calcitonin gene-related peptide (CGRP) have shown some biological activity, they are much less potent than the full-length peptide. nih.gov For hCT, opening of the disulfide ring leads to a drastic reduction in hypocalcaemic activity. nih.gov
The central and C-terminal regions of the peptide are primarily involved in binding to the receptor. nih.gov Specific amino acid substitutions within these regions can impact binding affinity and, consequently, biological potency. For instance, a polymorphism in the human calcitonin receptor (CTR) gene leading to a leucine to proline change has been associated with effects on bone mineral density, highlighting the sensitivity of the receptor to subtle changes. nih.gov In the context of hCT analogues, substitutions aimed at reducing aggregation, such as replacing key aromatic residues, are being explored with the goal of maintaining or enhancing biological activity. rsc.org
Impact of N- and C-Terminal Modifications on Receptor Interaction
The C-terminus of hCT is characterized by a prolinamide residue, and this C-terminal amidation is crucial for its biological activity. sb-peptide.com Deletion of the C-terminal amide group results in a drastic reduction in the hypocalcaemic activity of hCT. nih.gov This suggests that the amide group is essential for proper interaction with the receptor, likely contributing to binding affinity and/or inducing the correct conformation for receptor activation. The C-terminal region of calcitonin peptides is generally understood to be a primary determinant of binding to the extracellular domain of the receptor. nih.govnih.gov
Conversely, modifications to the N-terminal amino group of hCT can be better tolerated and may even enhance biological activity. nih.gov This finding suggests that while the N-terminal disulfide ring is critical for receptor activation, the free amino group itself may not be as strictly required for the initial binding event. This contrasts with some antagonists of the related CGRP receptor, where N-terminal modifications have been shown to increase binding affinity. nih.gov For hCT as an agonist, the N-terminal region (residues 1-7) is thought to interact with the transmembrane domain of the receptor to trigger activation, following the initial "docking" of the C-terminal part of the peptide to the receptor's extracellular domain. nih.gov
Correlation between Conformational State, Lipid Interactions, and Biological Potency
The biological potency of human calcitonin (hCT) is not solely dependent on its primary sequence but is also influenced by its conformational state and its interactions with the lipid environment of the cell membrane. The therapeutic activity of peptide hormones is highly dependent on their ability to adopt a specific three-dimensional structure. aimspress.com
In aqueous solution, hCT is largely unstructured. However, upon interaction with lipid membranes or membrane-mimetic environments like dodecylphosphocholine (B1670865) (DPC) micelles, it adopts a more ordered conformation, including α-helical segments. nih.govnih.gov Specifically, hCT has been shown to form two short helical stretches, from approximately Thr-10 to Asn-17 and from Gln-24 to Val-29, when bound to DPC micelles. nih.gov This induced helical conformation is believed to be important for its interaction with the calcitonin receptor, which is embedded in the cell membrane.
The interaction with lipids is thought to facilitate the proper presentation of the peptide to its receptor. Studies with hCT-derived cell-penetrating peptides have shown that the peptide helix associates with the surface of micelles in a parallel orientation. nih.gov Furthermore, modifications that enhance the anchoring of the peptide to the membrane, such as the substitution of Gly-30 with Tryptophan (Trp), have been shown to increase the peptide's partitioning into liposomes and its cellular uptake. nih.gov This suggests a direct correlation between the strength of lipid interaction and the peptide's ability to reach its site of action.
The propensity of hCT to aggregate into β-sheet-rich amyloid fibrils represents a competing conformational pathway that leads to a loss of biological activity. rsc.org Therefore, factors that stabilize the bioactive α-helical conformation and its interaction with lipid membranes are expected to enhance the biological potency of hCT.
Ligand Bias and Differential Receptor Activation Profiles
The concept of ligand bias, or functional selectivity, describes the ability of different agonists for the same receptor to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. This phenomenon has been observed for the human calcitonin receptor (CTR).
Studies comparing human calcitonin (hCT) and salmon calcitonin (sCT) have revealed that they exhibit ligand bias at the human CT(a) receptor isoform. nih.govplos.orgnih.gov While hCT and sCT are equipotent in stimulating cyclic AMP (cAMP) production during short-term stimulation, sCT induces a more prolonged activation of both cAMP accumulation and β-arrestin recruitment over longer periods (up to 72 hours). nih.govplos.orgnih.gov In contrast, the activity of hCT diminishes much more rapidly. plos.orgnih.gov
This suggests that sCT is more effective at inducing a sustained signaling response from the receptor, which may contribute to its higher in vivo potency. The prolonged signaling by sCT is partially resistant to acid washing, which removes surface-bound ligand, suggesting a role for internalized receptors in the sustained response. nih.gov The molecular basis for this ligand bias is not fully understood but is likely related to the differences in the amino acid sequences of hCT and sCT, which could lead to different binding kinetics, receptor conformations, and/or interactions with regulatory proteins like β-arrestins.
The existence of ligand bias has important implications for the design of novel calcitonin analogues. By understanding the structural features of calcitonin that govern the activation of specific signaling pathways, it may be possible to develop biased agonists with improved therapeutic profiles, potentially maximizing desired effects while minimizing side effects.
Human Calcitonin Receptor Hctr Biology and Signal Transduction
Molecular Characterization of Human Calcitonin Receptors
The human calcitonin receptor (hCTR) is a key component of the calcitonin family of peptide hormone receptors. Its molecular structure and interactions with other proteins are crucial for its function in various physiological processes.
Classification as a Class B G Protein-Coupled Receptor (GPCR)
The human calcitonin receptor (hCTR) is a member of the Class B family of G protein-coupled receptors (GPCRs), also known as the secretin receptor family. nih.govnih.gov This classification is based on sequence homology and structural features shared with other members of this family, which includes receptors for peptide hormones like glucagon, secretin, and parathyroid hormone. oup.com Class B GPCRs are characterized by a large N-terminal extracellular domain (ECD) that is crucial for ligand binding and a transmembrane domain (TMD) composed of seven alpha-helices, which is involved in G protein coupling and signal transduction. nih.govnih.gov The hCTR, encoded by the CALCR gene, fits this structural template. gpcrdb.orgguidetopharmacology.org The calcitonin receptor and its close relative, the calcitonin receptor-like receptor (CLR), are unique within this class due to their interaction with receptor activity-modifying proteins (RAMPs), which modulate their ligand specificity. nih.gov
Identification of CTR Subtypes (e.g., CT(a)R, CT(b)R) and Splice Variants
The diversity of human calcitonin receptor signaling is increased by the existence of multiple isoforms generated through alternative splicing of the CALCR gene transcript. oup.comnih.gov The two primary and most studied subtypes are designated CT(a)R and CT(b)R. guidetopharmacology.orgnih.gov These isoforms differ by the presence (CT(b)R) or absence (CT(a)R) of a 16-amino acid insert within the first intracellular loop. oup.comnih.govnih.gov
The insert-negative form, hCT(a), is the most widely distributed and extensively studied variant. guidetopharmacology.org Functional comparisons between these two isoforms have revealed significant differences in their signaling capabilities. While the binding affinity for salmon calcitonin remains identical between the two, the presence of the 16-amino acid insert in the CT(b)R isoform significantly impairs its ability to couple to both adenylate cyclase and phospholipase C signaling pathways. oup.comnih.govnih.gov Consequently, the CT(a)R isoform is more efficient at initiating downstream signaling cascades. oup.com
In addition to these two main subtypes, other splice variants have been identified. One such variant contains a stop codon that would lead to a truncated receptor, terminating at the end of the first transmembrane domain. oup.comnih.gov Another variant lacks the first 47 amino acids in the N-terminus. guidetopharmacology.org The physiological relevance of many of these variants is still under investigation. guidetopharmacology.org
| hCTR Splice Variant | Key Structural Difference | Functional Implication | Reference |
| CT(a)R (Insert-negative) | Lacks a 16-amino acid insert in the first intracellular loop. | More efficient coupling to Gs (adenylate cyclase) and Gq (phospholipase C) pathways. | oup.comnih.govnih.gov |
| CT(b)R (Insert-positive) | Contains a 16-amino acid insert in the first intracellular loop. | Reduced coupling efficiency to both adenylate cyclase and phospholipase C. | oup.comnih.govnih.gov |
| Truncated Variant | Premature stop codon leads to truncation after the first transmembrane domain. | Likely non-functional. | oup.comnih.gov |
| N-terminal Deletion | Lacks the first 47 amino acids of the N-terminus. | Physiological significance is not fully known. | guidetopharmacology.org |
Receptor-Activity-Modifying Proteins (RAMPs) and Calcitonin Receptor-Like Receptor (CLR) Interactions
The pharmacological diversity of the calcitonin receptor system is greatly expanded by Receptor-Activity-Modifying Proteins (RAMPs). nih.gov RAMPs are a family of single-transmembrane proteins that form heterodimeric complexes with Class B GPCRs, particularly the calcitonin receptor (CTR) and the calcitonin receptor-like receptor (CLR). nih.govguidetopharmacology.org CLR, on its own, does not bind any known endogenous ligands. guidetopharmacology.orgguidetopharmacology.org However, when it associates with one of the three RAMPs (RAMP1, RAMP2, or RAMP3), it forms functional receptors for calcitonin gene-related peptide (CGRP) and adrenomedullin (B612762) (AM). columbia.edunih.gov
The specific RAMP co-expressed determines the ligand selectivity of the resulting receptor complex:
CLR + RAMP1: Forms the CGRP receptor. columbia.edunih.gov
CLR + RAMP2 or RAMP3: Forms adrenomedullin (AM) receptors (AM₁ and AM₂, respectively). columbia.edunih.gov
Similarly, RAMPs can interact with the calcitonin receptor (CTR) to form amylin (AMY) receptors. The association of CTR with RAMP1, RAMP2, or RAMP3 creates the AMY₁, AMY₂, and AMY₃ receptor subtypes, respectively. nih.govnih.gov These interactions highlight the critical role of RAMPs in defining the pharmacological identity of CTR and CLR. nih.gov
Role of RAMPs in Cell Surface Expression and Translocation of CLR
RAMPs play an essential chaperone-like role in the cellular trafficking of the calcitonin receptor-like receptor (CLR). nih.govnih.gov For CLR to become a functional receptor, its co-expression with a RAMP is mandatory for its transport from the endoplasmic reticulum (ER) to the plasma membrane. columbia.edunih.gov In the absence of a RAMP, CLR is retained within the ER. researchgate.net The association between a RAMP and CLR within the ER masks an ER retention signal, facilitating the translocation of the entire receptor-RAMP complex to the cell surface. nih.gov
This chaperone function is fundamental for creating functional CGRP and adrenomedullin receptors. RAMP1 directs the transport of CLR to the cell surface as a maturely glycosylated protein, forming a CGRP receptor. columbia.edu In contrast, RAMP2-transported CLR is core-glycosylated and functions as an adrenomedullin receptor. columbia.edu This trafficking role is a key mechanism by which RAMPs control cellular responsiveness to calcitonin family peptides. columbia.edunih.gov Unlike CLR, the calcitonin receptor (CTR) can be trafficked to the plasma membrane independently of RAMPs. nih.gov
Conformational Variation in CLR Induced by RAMPs
The profound effect of RAMPs on the ligand specificity of CLR stems from their ability to induce subtle but critical conformational changes in the receptor. nih.gov Rather than creating extensive new binding sites for the peptide ligands themselves, RAMPs allosterically modulate the conformation of both the extracellular domain (ECD) and the transmembrane domain (TMD) of CLR. nih.gov This alters the existing peptide-binding pocket on CLR, favoring the binding of one peptide over another. nih.govnih.gov
Structural studies have revealed that RAMPs interact extensively with the N-terminal α-helix of CLR. nih.gov The different RAMPs appear to alter the accessibility of peptides to key binding residues on the CLR N-terminus. nih.gov For instance, RAMP2 is positioned slightly differently with respect to CLR compared to RAMP1, which could affect the precise conformation of the peptide-binding groove. nih.gov This combination of direct, albeit limited, contact with the peptide and subtle allosteric changes in the receptor's conformation is sufficient to switch the pharmacological profile from a CGRP-preferring to an AM-preferring receptor. nih.gov
Cellular Localization and Subcellular Targeting of hCTRs
The physiological functions of human calcitonin receptors (hCTRs) are dictated by their expression and specific localization within different tissues and cells. In situ hybridization and RT-PCR studies have revealed a varied distribution pattern for the different CTR isoforms. nih.gov
Both major isoforms, C1a (CT(a)R) and C1b (CT(b)R), are expressed in the central nervous system. nih.gov However, in peripheral tissues, including the digestive, respiratory, urinary, reproductive, and endocrine systems, only the C1a isoform is typically found. nih.gov Notably, CTR expression has been identified in exocrine glands such as salivary and pancreatic glands, as well as in the epithelia of the seminal vesicle and prostate. nih.gov In bone, CTRs are found in high numbers on osteoclasts, the primary target cells for calcitonin's bone-resorbing inhibitory effects. researchgate.net In the kidney, CTR binding sites are localized to the thick ascending limb of the loop of Henle and the distal convoluted tubule. researchgate.net
At the subcellular level, like other GPCRs, hCTRs are primarily localized to the plasma membrane, where they can interact with extracellular ligands. researchgate.net However, evidence also points to the presence of intracellular pools of receptors. Immunofluorescence studies have shown that in addition to predominant surface staining, CTRs can exhibit a punctate staining pattern within the cytoplasm and in a perinuclear region. researchgate.netnih.gov The specific subcellular localization of GPCRs can significantly impact their signaling capabilities, with receptors at the plasma membrane potentially coupling to different signaling pathways than those located on internal membranes like the Golgi apparatus or endoplasmic reticulum. biorxiv.org Following agonist binding, the receptor-ligand complex is internalized, a process that is more efficient for the insert-negative (CT(a)R) isoform, and can be trafficked to various endosomal compartments for recycling back to the surface or for degradation. oup.comfrontiersin.org
Polarized Expression in Specialized Cells (e.g., Basolateral Surface in Epithelial Models)
In tissues like the kidney, the hCTR is expressed in polarized epithelial cells of the distal nephron. nih.govphysiology.org For blood-borne calcitonin to exert its effect, the receptor must be located on the basolateral (blood-facing) surface of these cells. nih.govphysiology.org Studies using Madin-Darby canine kidney (MDCK) cells as an epithelial model have confirmed this specific localization. nih.govphysiology.org
Research demonstrates that hCTR is predominantly expressed on the basolateral plasma membrane, with a basolateral-to-apical ratio of approximately 40:1. physiology.org This polarized distribution is achieved through direct targeting of newly synthesized receptors to the basolateral domain. nih.gov Furthermore, once at the basolateral surface, the receptor is retained, contributing to its steady-state distribution. nih.gov Confocal microscopy has revealed that the hCTR is particularly concentrated on the lateral subdomain of the basolateral membrane. nih.gov This specific expression is essential for the receptor's function, as it allows access to its circulating ligand. nih.govphysiology.org A similar preferential basolateral location has been observed for calcitonin gene-related peptide (CGRP) receptors in human adenocarcinoma cell lines. nih.gov
Distribution in Target Tissues and Cell Types
The hCTR is expressed in a variety of tissues, reflecting the diverse physiological roles of calcitonin. The primary targets are osteoclasts in bone and cells within the kidney. nih.govnih.gov However, its distribution extends to the brain, nervous system, and certain cancer cells. nih.govnih.govphysiology.org
Osteoclasts: These are the principal target cells for calcitonin's action on bone. nih.govnih.gov The hCTR is highly expressed on the plasma membrane of osteoclasts, and its activation leads to the inhibition of bone resorption. nih.govpatsnap.comnih.gov
Kidney: The kidney is a major site for both calcitonin degradation and action. nih.govnih.gov Receptors are found on tubular cells of the distal nephron, where they mediate calcitonin's effects on calcium excretion. nih.govnih.gov
Brain and Nervous System: Specific binding sites for calcitonin and the presence of hCTR have been identified in the brain and nervous system, where calcitonin may function as a neurotransmitter or neuromodulator. nih.govphysiology.org
Prostate Cancer Cells: Expression of both calcitonin and its receptor is often elevated in prostate cancers. plos.org Activation of the receptor in non-invasive prostate cancer cells has been shown to induce an invasive phenotype, highlighting its pathological relevance in this context. plos.org
The distribution of the closely related calcitonin receptor-like receptor (CALCRL), which can form complexes with Receptor Activity-Modifying Proteins (RAMPs) to bind other peptides in the calcitonin family, has been studied extensively. mdpi.comdb-thueringen.de CALCRL is found in capillary endothelium, smooth muscles, and immune cells in nearly all tissues examined. mdpi.comdb-thueringen.de More specific expression is seen in the cerebral cortex, pituitary, dorsal root ganglia, bronchi, intestinal mucosa (particularly enteroendocrine cells), pancreas, kidneys, and placenta. mdpi.comdb-thueringen.de
Table 3.2.2-1: Distribution of Human Calcitonin Receptor (hCTR) and Related Receptors
| Tissue/Cell Type | Receptor Presence | Primary Function/Relevance |
|---|---|---|
| Osteoclasts | hCTR highly expressed. nih.govnih.gov | Inhibition of bone resorption. patsnap.com |
| Kidney | hCTR on distal nephron cells. nih.govphysiology.org | Regulation of calcium excretion. nih.gov |
| Brain/Nervous System | hCTR present. nih.govphysiology.org | Neuromodulation/neurotransmission. physiology.org |
| Prostate Cancer Cells | hCTR expression is often elevated. plos.org | Promotion of invasive phenotype. plos.org |
| Gastrointestinal Tract | CALCRL in mucosa, especially enteroendocrine cells. mdpi.com | Potential role in gut function. |
| Pancreas | CALCRL in exocrine and endocrine tissue. mdpi.com | Regulation of glucose homeostasis. mdpi.com |
Mechanisms of Signal Transduction and Downstream Effector Pathways
The hCTR is a G protein-coupled receptor that primarily signals through the Gs alpha subunit, leading to the activation of adenylate cyclase and the production of cyclic AMP (cAMP). wikipedia.orgpatsnap.comsb-peptide.com However, its signaling is complex, involving receptor internalization, desensitization, and interactions with other cellular proteins.
G-Protein Coupling and Adenylate Cyclase Activation leading to cAMP Production
Upon binding of calcitonin, the hCTR activates the Gs protein, which in turn stimulates adenylate cyclase. patsnap.comsb-peptide.com This enzyme catalyzes the conversion of ATP to the second messenger cAMP. patsnap.comsb-peptide.com The elevation of intracellular cAMP levels is a primary and well-established consequence of hCTR activation in various cell types, including osteoclasts and cells engineered to express the receptor. patsnap.comnih.gov This increased cAMP production activates protein kinase A (PKA), which then phosphorylates downstream target proteins, mediating many of calcitonin's cellular effects. patsnap.comnih.gov The hCTR can also couple to other G proteins, such as Gq, and activate other signaling pathways involving phospholipase C and intracellular calcium, but the Gs-adenylate cyclase-cAMP pathway is the most prominent. wikipedia.orgnih.govguidetopharmacology.org
Ligand-Induced Receptor Internalization and Desensitization Mechanisms
Following agonist stimulation, GPCRs like the hCTR undergo a process of desensitization and internalization. nih.govacs.org This is a regulatory mechanism that prevents overstimulation of the cell. Desensitization involves the uncoupling of the receptor from its G protein, attenuating the signal. nih.govfrontiersin.org This is followed by receptor internalization, where the receptor is removed from the cell surface, often via clathrin-coated pits. nih.gov The fate of the internalized receptor can vary; it may be recycled back to the cell surface after the ligand dissociates or targeted for degradation in lysosomes, which leads to a down-regulation of receptor numbers. acs.orgnih.gov Previous studies have noted that calcitonin can affect cytoskeleton changes and receptor down-regulation through the PKA pathway. nih.gov
Beta-Arrestin Recruitment and its Role in Signaling Termination or Diversification
A key step in the desensitization and internalization of GPCRs is the recruitment of β-arrestins. nih.govnih.gov After the receptor is activated by a ligand and phosphorylated by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor's intracellular domains. nih.govnih.gov The binding of β-arrestin sterically hinders the receptor's interaction with the G protein, effectively terminating G protein-mediated signaling. nih.govfrontiersin.org
Beyond this canonical role in signal termination, β-arrestins can also act as signal transducers themselves. nih.gov They can serve as scaffolds for other signaling proteins, initiating G protein-independent signaling pathways. nih.gov This process of "biased signaling," where a ligand may favor either G-protein or β-arrestin pathways, allows for a diversification of cellular responses. nih.govnih.gov While the hCTR is known to undergo desensitization, the precise dynamics and consequences of β-arrestin recruitment can be complex and dependent on the specific cellular context. nih.govnih.gov Studies on the related calcitonin receptor-like receptor (CLR) show that it can potently recruit β-arrestin 1 and 2, leading to rapid endocytosis. nih.gov
Interaction with Tight Junction Proteins (e.g., Zonula Occludens-1) and Functional Implications
Research has revealed a direct interaction between the hCTR and the tight junction protein Zonula Occludens-1 (ZO-1). plos.org ZO-1 is a scaffolding protein that connects transmembrane tight junction proteins to the cytoskeleton and is involved in maintaining cell polarity and barrier function. nih.gov
The interaction occurs between a PDZ-binding motif at the C-terminus of the hCTR and the PDZ3 domain of ZO-1. plos.org This interaction is ligand-dependent, with calcitonin stimulation dramatically increasing the association between the receptor and ZO-1. plos.org Crucially, this interaction appears to be independent of G-protein-mediated signaling but is vital for the effects of calcitonin on tight junction stability and cell invasion in the context of prostate cancer. plos.org Disrupting the hCTR-ZO-1 interaction abrogated the ability of calcitonin to destabilize tight junctions and promote metastasis in preclinical models. plos.org This suggests that the interaction between the hCTR and ZO-1 is a key mechanism for calcitonin-stimulated cancer cell invasion. plos.org
Table 3.3.4-1: Key Proteins in hCTR Signaling
| Protein | Class/Family | Role in hCTR Signaling |
|---|---|---|
| Gs Protein | G-protein alpha subunit | Directly activated by hCTR to stimulate adenylate cyclase. patsnap.comsb-peptide.com |
| Adenylate Cyclase | Enzyme | Catalyzes the production of cAMP from ATP. patsnap.comnih.gov |
| cAMP | Second Messenger | Activates Protein Kinase A (PKA). patsnap.comnih.gov |
| β-Arrestins | Scaffolding Protein | Mediate receptor desensitization, internalization, and potentially G-protein independent signaling. nih.govnih.gov |
| Zonula Occludens-1 (ZO-1) | Tight Junction Protein | Interacts with hCTR to regulate tight junction stability and cell invasion. plos.org |
Crosstalk with Other Signaling Pathways (e.g., Calcium Mobilization, ERK Activation)
The human Calcitonin Receptor (hCTR) is a pleiotropic receptor capable of activating multiple intracellular signaling cascades beyond the canonical Gαs-adenylyl cyclase-cAMP pathway. This signaling diversity allows for a nuanced and cell type-specific response to human calcitonin (hCT). The hCTR can couple to at least two primary signal transduction pathways: the adenylyl cyclase system and the phospholipase C (PLC) pathway. nih.gov Activation of PLC leads to the generation of inositol (B14025) phosphates and diacylglycerol, which in turn trigger the release of calcium from intracellular stores and activate protein kinase C (PKC). nih.gov
Furthermore, hCTR activation has been shown to stimulate the phosphorylation of Shc, an adaptor protein, and subsequently activate the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This activation involves G-protein βγ subunits, PKC, and calcium. nih.gov The activation of ERK1/2 by intracellular calcium elevation can be mediated by calmodulin and CaM-kinase. nih.gov This demonstrates a significant point of crosstalk, where the calcium mobilization initiated by hCTR can feed into the MAPK/ERK pathway, a critical regulator of cell proliferation, differentiation, and survival. nih.govfrontiersin.org
The interaction of hCTR with Receptor Activity-Modifying Proteins (RAMPs) adds another layer of complexity to its signaling capabilities. guidetopharmacology.orgnih.gov When hCTR associates with RAMPs, it can form amylin receptors, which exhibit altered ligand specificity and potentially different signaling profiles. guidetopharmacology.orgguidetopharmacology.org For instance, the hCTR(a) isoform, when co-expressed with RAMP1, forms the AMY1(a) receptor, which has a high affinity for both amylin and calcitonin gene-related peptide (CGRP). guidetopharmacology.org This heterodimerization can influence which downstream pathways are preferentially activated.
The ability of hCTR to engage multiple signaling pathways, including cAMP production, calcium mobilization, and ERK activation, underscores its role as a versatile signaling hub. The specific pathways activated can depend on the cellular context, the presence of RAMPs, and the specific ligand bound to the receptor.
Receptor Regulation and Desensitization
Continuous or prolonged exposure to agonists like human calcitonin leads to a reduction in the biological response, a phenomenon known as desensitization or tachyphylaxis. nih.gov This process is crucial for preventing overstimulation of cells and is governed by several regulatory mechanisms that modulate the expression and function of the human Calcitonin Receptor (hCTR).
Ligand-Dependent Down-Regulation of CTR Expression and Binding Capacity
Upon binding to human calcitonin, the hCTR undergoes a process of ligand-dependent down-regulation. nih.gov This is characterized by a decrease in the number of receptors available on the cell surface, leading to a reduced binding capacity for the hormone. nih.govnih.gov Studies have shown that treatment with calcitonin causes a time- and dose-dependent decrease in the steady-state level of CTR messenger RNA (mRNA). nih.govnih.gov This down-regulation of CTR mRNA expression is believed to be a key contributor to the "escape phenomenon," where the clinical effectiveness of calcitonin diminishes over time. nih.gov
The mechanism of this down-regulation involves, at least in part, a transcriptional mechanism. nih.gov Calcitonin treatment has been shown to rapidly reduce the levels of CTR heterogeneous nuclear RNA (hnRNA), the precursor to mature mRNA, in a manner that is independent of new protein synthesis. nih.gov This suggests that calcitonin directly influences the transcription of the CTR gene. The process of receptor internalization, where the ligand-bound receptor is removed from the cell surface, also plays a significant role in terminating the continuous stimulation of adenylyl cyclase. nih.gov
Recovery Mechanisms of CTR Responsiveness Following Agonist Exposure
Following the removal of the agonist, the responsiveness of the cell to calcitonin can be restored. The recovery of hormone binding capacity occurs in parallel with the recovery of the adenylyl cyclase response. nih.gov This indicates that the replenishment of functional receptors on the cell surface is a key factor in regaining sensitivity.
The rate of recovery from desensitization can be influenced by the duration of the agonist exposure. nih.gov Longer exposure times can lead to a slower recovery of receptor function. nih.gov The specific mechanisms governing the recycling of internalized receptors back to the cell surface versus their degradation, and the synthesis of new receptors, are critical for determining the kinetics of resensitization.
Differential Binding Kinetics and Sustained Signaling by Different Calcitonin Species
Different species of calcitonin and their analogues can exhibit differential binding kinetics, which in turn can influence the duration and intensity of downstream signaling. For example, salmon calcitonin (sCT) is considerably more potent than human calcitonin (hCT). guidetopharmacology.org This difference in potency can be attributed to variations in binding affinity and the stability of the ligand-receptor complex.
The concept of "kinetic context" suggests that the on- and off-rates of ligand binding can significantly impact signal integration. nih.gov A ligand with a slower dissociation rate (longer dwell time) may lead to more sustained signaling compared to a ligand that dissociates more rapidly. While specific studies directly comparing the sustained signaling of different calcitonin species on hCTR are limited, the principle that binding kinetics influence signaling outcomes is well-established for G protein-coupled receptors. nih.gov This suggests that the differences in potency observed between calcitonin species could be partly due to their distinct binding and dissociation kinetics at the hCTR, leading to differential activation and desensitization profiles.
Receptor Pharmacology and Ligand Binding Studies
The pharmacological properties of the human Calcitonin Receptor (hCTR) are defined by its binding affinity and specificity for its endogenous ligand, human calcitonin (hCT), as well as for various analogues and related peptides. These studies are fundamental to understanding the receptor's function and for the development of therapeutic agents.
Binding Affinity and Specificity for Human Calcitonin and its Analogues
The hCTR binds human calcitonin with high affinity. nih.gov The dissociation constant (Kd) for human calcitonin at hCTRs expressed in a human ovarian small cell carcinoma line has been reported to be approximately 4.6 nM. sb-peptide.com However, binding affinities can vary depending on the cell type and the specific isoform of the hCTR being studied. guidetopharmacology.org
Interestingly, salmon calcitonin (sCT) exhibits a significantly higher potency at the hCTR compared to hCT. guidetopharmacology.org This is reflected in its binding affinity, with iodinated sCT binding to hCTRs with approximately 9.3 times the apparent affinity of sCT. oup.com This enhanced affinity of the iodinated tracer is an important consideration in binding assay design and interpretation.
The hCTR can also be recognized by other members of the calcitonin peptide family, albeit with lower affinity. These include calcitonin gene-related peptide (CGRP), amylin, and adrenomedullin. guidetopharmacology.orgnih.gov The specificity of the receptor can be modulated by its association with Receptor Activity-Modifying Proteins (RAMPs). When hCTR complexes with RAMPs, it forms amylin receptors (AMY), which display a high affinity for amylin. guidetopharmacology.orgguidetopharmacology.org For example, the hCTR(a) isoform in complex with RAMP1 forms the AMY1(a) receptor, which has a high affinity for CGRP. guidetopharmacology.org
Nonhelical analogues of salmon calcitonin have been used to probe the existence of receptor subtypes. nih.gov These studies have suggested the presence of at least two binding sites, termed CT-L (linear) and CT-H (helix), with different affinities for helical and nonhelical analogues. nih.gov
Below is a table summarizing the binding affinities of various ligands for the human calcitonin receptor.
| Ligand | Receptor/Cell Line | Binding Affinity (Kd/IC50) | Reference |
| Human Calcitonin | hCTR in human ovarian carcinoma cells | ~4.6 nM (Kd) | sb-peptide.com |
| Salmon Calcitonin (iodinated) | hCTR in COS-1 and MDCK cells | 9.3-fold higher than sCT | oup.com |
| Salmon Calcitonin | hCTR | More potent than hCT | guidetopharmacology.org |
Table 1: Binding Affinities of Ligands for the Human Calcitonin Receptor
Cross-Reactivity with Related Peptides (e.g., CGRP, Amylin) at Calcitonin Receptors
The human calcitonin receptor (hCTR) is part of a larger family of receptors that can interact with structurally related peptides, most notably calcitonin gene-related peptide (CGRP) and amylin. nih.govoup.comnih.gov This cross-reactivity is a critical aspect of hCTR biology, as it allows for a complex and nuanced system of signaling. The specificity of the hCTR for its various ligands is not fixed but is dynamically modulated by its association with Receptor Activity-Modifying Proteins (RAMPs). wikipedia.orgnih.gov
RAMPs are a family of single-transmembrane proteins that, when they form a complex with the hCTR, create pharmacologically distinct receptor subtypes. nih.govnih.gov The hCTR, in association with RAMP1, RAMP2, or RAMP3, forms the amylin receptor subtypes AMY1, AMY2, and AMY3, respectively. nih.govguidetopharmacology.orgguidetopharmacology.orgoup.com These amylin receptor complexes exhibit different binding affinities for amylin and CGRP compared to the hCTR alone.
The AMY1 receptor, a complex of hCTR and RAMP1, is particularly noteworthy for its high affinity for both amylin and CGRP. guidetopharmacology.orgguidetopharmacology.org This has led to the suggestion that some physiological responses traditionally attributed to CGRP may, in fact, be mediated through the AMY1 receptor. guidetopharmacology.org Similarly, the AMY3 receptor (hCTR with RAMP3) also shows high affinity for amylin. guidetopharmacology.orgguidetopharmacology.org The interaction with RAMPs alters the conformation of the hCTR, thereby changing its ligand-binding properties. For instance, the co-expression of RAMP3 with the hCTR can lead to a 19-fold increase in sensitivity to rat amylin. nih.gov
Studies have shown that while the hCTR alone has a low affinity for amylin and CGRP, the formation of these receptor-RAMP complexes significantly enhances their binding and functional potency. oup.comoup.com This modulation of ligand specificity is crucial for the diverse physiological roles of these peptides. For example, in certain tissues, CGRP and amylin can elicit similar downstream effects, suggesting they may act on a common receptor, which is now understood to be a RAMP-modified hCTR. nih.govnih.govportlandpress.com
The cross-reactivity of these peptides at the hCTR is a key example of how accessory proteins can expand the functional repertoire of a single receptor gene, allowing for a more complex and integrated signaling network.
Detailed Research Findings
Research into the cross-reactivity of CGRP and amylin with the hCTR has revealed the molecular basis for this phenomenon. The formation of heterodimeric complexes between the hCTR and RAMPs is the primary mechanism governing this interaction. oup.com The extracellular domains of the RAMPs directly contribute to the ligand-binding pocket, thereby altering the affinity and selectivity of the receptor for different peptides. nih.gov
For example, the AMY1(a) receptor, which consists of the hCTR in combination with RAMP1, not only binds amylin with high affinity but also recognizes CGRP with comparable affinity. guidetopharmacology.orgguidetopharmacology.org This is in contrast to the AMY3(a) receptor (hCTR with RAMP3), which has a high affinity for amylin but a significantly lower affinity for CGRP. guidetopharmacology.org The existence of different hCTR isoforms, arising from alternative splicing of the gene transcript, can also influence ligand binding and signaling, adding another layer of complexity to this system. oup.comnih.gov
Studies using radiolabeled ligands have been instrumental in quantifying the binding affinities of these peptides for the various receptor complexes. These studies have consistently shown that while human calcitonin binds with high affinity to the hCTR alone, amylin and CGRP bind with significantly lower affinity. oup.com However, in the presence of the appropriate RAMP, the affinity for amylin and CGRP is dramatically increased. oup.com
The functional consequences of this cross-reactivity are significant. The activation of these RAMP-hCTR complexes by either amylin or CGRP can lead to the stimulation of various intracellular signaling pathways, including the production of cyclic AMP (cAMP) and the mobilization of intracellular calcium. oup.comnih.gov The specific signaling cascade that is activated can also be influenced by which RAMP is associated with the hCTR. oup.com
The following table summarizes key research findings on the binding affinities of human calcitonin, amylin, and CGRP at the hCTR and its RAMP-associated complexes.
Interactive Data Table: Peptide Binding Affinities at Human Calcitonin Receptors
| Receptor Complex | Peptide Ligand | Binding Affinity (IC50/Kd) | Reference |
|---|---|---|---|
| hCTR | human Calcitonin | High Affinity | oup.com |
| hCTR | Amylin | Low Affinity | oup.com |
| hCTR | CGRP | Low Affinity | oup.com |
| CGRP Receptor | human CGRP-1 | 0.1-0.3 nM (IC50) | nih.govportlandpress.com |
| CGRP Receptor | rat Amylin | 10 nM (IC50) | nih.govportlandpress.com |
| hCTR + RAMP3 | rat Amylin | 19-fold increased sensitivity | nih.gov |
| AMY1 (hCTR + RAMP1) | Amylin | High Affinity | guidetopharmacology.orgguidetopharmacology.org |
| AMY1 (hCTR + RAMP1) | CGRP | High Affinity | guidetopharmacology.orgguidetopharmacology.org |
| AMY3 (hCTR + RAMP3) | Amylin | High Affinity | guidetopharmacology.org |
Physiological and Cellular Roles of Human Calcitonin
Regulation of Mineral Homeostasis at Cellular and Molecular Levels
Human calcitonin is a 32-amino acid peptide hormone produced by the parafollicular cells (C-cells) of the thyroid gland. nih.govoup.combritannica.com Its primary role is to regulate the concentration of calcium and phosphate (B84403) in the blood, acting as a counter-regulatory hormone to parathyroid hormone (PTH). britannica.comclevelandclinic.orgnews-medical.net The secretion of calcitonin is stimulated by an increase in serum calcium levels. oup.com
The principal and most immediate effect of human calcitonin is the potent inhibition of osteoclast-mediated bone resorption. drugbank.comnih.govdroracle.ai Osteoclasts are specialized cells responsible for the breakdown of bone tissue, a process that releases calcium into the bloodstream. clevelandclinic.orgnews-medical.net Calcitonin exerts its inhibitory effects by binding to specific high-affinity calcitonin receptors (CTR) on the surface of osteoclasts. nih.govnews-medical.netnih.gov
This binding initiates a cascade of intracellular signaling events. patsnap.com The calcitonin receptor is coupled to G protein-coupled receptors (GPCRs), and its activation leads to the stimulation of the adenylyl cyclase pathway, resulting in increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). nih.govpatsnap.com There is also evidence for the involvement of the protein kinase C (PKC) signaling pathway. nih.govdrugbank.com
The key molecular and cellular consequences of calcitonin binding to osteoclasts include:
Disruption of the Cytoskeleton: Calcitonin causes a rapid and dramatic change in osteoclast morphology. It leads to the disruption of the actin cytoskeleton, specifically the distraction of the "actin ring," a crucial structure for the osteoclast's attachment to the bone surface. drugbank.comnih.govdrugbank.com
Loss of the Ruffled Border: The hormone induces the disappearance of the osteoclast's "ruffled border," a highly folded area of the cell membrane that increases the surface area for secreting acids and enzymes that dissolve bone. news-medical.netdroracle.ai This loss of the ruffled border effectively inactivates the cell's resorptive machinery.
Inhibition of Motility and Retraction: Calcitonin abolishes the cytoplasmic motility of osteoclasts, causing the cells to retract and detach from the bone surface. nih.govnih.gov This inhibition of movement prevents the osteoclast from continuing the bone resorption process. researchgate.net
Research has shown that this inhibitory effect is dose-dependent and can be observed at very low concentrations of calcitonin. nih.gov While the initial inhibition is rapid and profound, prolonged exposure can lead to a phenomenon known as "escape," where the cells may resume resorptive activity. oup.com However, calcitonin's effect is sustained when bone resorption is stimulated by activators of protein kinase C. oup.com Interestingly, some studies suggest that beyond just inhibiting resorption, calcitonin may indirectly promote bone formation by increasing the expression of Wnt10b in osteoclasts, which in turn stimulates osteoblast activity. nih.govresearchgate.net
Table 1: Research Findings on Calcitonin's Action on Osteoclasts
| Research Finding | Description | Supporting Evidence |
|---|---|---|
| Inhibition of Resorption | Calcitonin strongly inhibits the bone-resorbing activity of osteoclasts. nih.gov This is a primary mechanism for lowering blood calcium levels. news-medical.netdrugbank.comdroracle.ai | Observed as a marked transient inhibition of ongoing bone resorption upon injection. droracle.ai |
| Receptor Binding | Binds to specific G protein-coupled receptors on the osteoclast surface. news-medical.netpatsnap.com | Calcitonin receptors have been identified on both osteoclasts and osteoblasts. droracle.ai |
| Cytoskeletal Disruption | Causes disruption of the actin ring and loss of the ruffled border, which are essential for resorption. news-medical.netdrugbank.comnih.gov | This is believed to be the core reason for the inhibition of osteoclast function. nih.govdrugbank.com |
| Signaling Pathways | Primarily mediated through the cAMP-PKA signaling pathway. nih.gov The Ca2+-PKC pathway is also involved. nih.govdrugbank.com | Studies in mouse osteoclasts confirm the primary role of the cAMP-PKA signal. nih.gov |
| Indirect Bone Formation | May indirectly stimulate bone formation by inducing Wnt10b expression in osteoclasts. nih.gov | Calcitonin-treated osteoclast supernatant enhanced mineralization in osteoblast cultures. nih.gov |
Effects on Renal Tubular Cells and Calcium/Phosphate Reabsorption
In addition to its actions on bone, human calcitonin directly affects the kidneys to help lower blood calcium levels. clevelandclinic.orgkarger.comnih.gov It acts on renal tubular cells to modulate the reabsorption of calcium and phosphate. wikipedia.org
The primary renal effects of calcitonin are:
Increased Calcium Excretion (Calciuresis): Calcitonin inhibits the reabsorption of calcium by the cells of the kidney tubules, leading to increased excretion of calcium in the urine. britannica.comclevelandclinic.orgwikipedia.org While some early studies were conflicting, it is now understood that in humans, calcitonin can reduce fractional calcium excretion and increase absolute calcium reabsorption, acting as a calcium-conserving hormone under certain conditions, particularly hypercalcemia. nih.gov However, its major physiological role is considered to be promoting calcium excretion to lower high blood calcium levels. clevelandclinic.org
Increased Phosphate Excretion (Phosphaturia): Calcitonin decreases the tubular reabsorption of phosphate, resulting in higher phosphate levels in the urine. drugbank.comnih.govphysiology.org This effect is generally less potent than that of the parathyroid hormone (PTH). nih.gov Studies in rats have confirmed that calcitonin decreases the renal tubular capacity for phosphate reabsorption. nih.gov
The mechanism of action in the kidney involves binding to calcitonin receptors present in various segments of the nephron, including the thick ascending limb and the distal convoluted tubule. nih.govphysiology.org This binding activates adenylate cyclase, leading to cellular responses. karger.comnih.govnih.gov In the distal tubule, calcitonin has been shown to enhance Ca2+ transport by opening low-affinity Ca2+ channels in the luminal membrane and stimulating the Na+/Ca2+ exchanger in the basolateral membrane, with both actions dependent on adenylate cyclase activation. nih.gov It can also increase the excretion of sodium and magnesium. news-medical.netdrugbank.comnih.gov
Table 2: Effects of Human Calcitonin on Renal Function
| Ion/Substance | Effect on Renal Handling | Mechanism |
|---|---|---|
| Calcium (Ca2+) | Inhibits renal tubular reabsorption, increasing urinary excretion. britannica.comclevelandclinic.orgwikipedia.org | Acts on distal convoluted tubule cells, hyperpolarizing the membrane and activating dihydropyridine-sensitive Ca2+ channels. researchgate.net In some contexts, it can be calcium-conserving. nih.gov |
| Phosphate (PO43-) | Decreases tubular reabsorption, increasing urinary excretion. drugbank.comnih.gov | Reduces the tubular transport capacity for phosphate. nih.gov |
| Sodium (Na+) | Can increase excretion (natriuresis). drugbank.comkarger.comnih.gov | Direct action on renal tubules. nih.gov |
| Magnesium (Mg2+) | Can increase reabsorption under specific conditions. nih.gov | Action on renal tubules, often linked to calcium transport. nih.gov |
Mechanisms of Calcium Mobilization Protection in Specific Physiological States (e.g., Lactation)
During periods of high calcium demand, such as pregnancy and lactation, calcitonin plays a crucial protective role for the maternal skeleton. nih.govnih.govoup.com Lactation, in particular, places immense stress on maternal calcium homeostasis, as large amounts of calcium are mobilized from the skeleton to be secreted in milk. oup.comoup.com
Studies have shown that circulating calcitonin levels are significantly elevated during pregnancy and lactation. nih.govoup.com This physiological increase in calcitonin is thought to be a key mechanism for protecting the maternal skeleton from excessive demineralization. nih.govnih.govoup.com The hormone counteracts the bone-resorbing effects of other hormones, such as PTH-related protein (PTHrP), which is secreted by the mammary glands and stimulates bone breakdown to provide calcium for milk production. oup.comoup.com
Research using mouse models where the calcitonin gene has been ablated demonstrates the critical nature of this function. During lactation, these mice experience a much more severe loss of bone mineral content (over 50%) compared to their normal counterparts (around 24%). oup.com This excessive bone loss is associated with increased trabecular thinning and separation. mun.ca Importantly, treating these deficient mice with calcitonin normalizes the bone loss, confirming that calcitonin itself, and not a related peptide, is responsible for this skeletal protection. oup.com Therefore, a vital physiological role of human calcitonin is to limit osteoclastic bone resorption during lactation, safeguarding the integrity and strength of the maternal skeleton. oup.comoup.commun.ca
Extraskeletal and Neuroendocrine Functions
Beyond its classical role in mineral metabolism, human calcitonin and its receptors are found in various non-skeletal tissues, including the central nervous system, suggesting broader physiological functions. oup.comnih.gov
Calcitonin receptors (CTR) are widely distributed throughout the human brain stem, including in key areas like the nucleus of the solitary tract and the area postrema. nih.gov This expression pattern suggests that calcitonin may be involved in a range of centrally-mediated functions. nih.gov The calcitonin family of peptides, which also includes calcitonin gene-related peptide (CGRP) and amylin, are known to act as neurotransmitters or neuromodulators. nih.govnih.gov
While CGRP is recognized as a key neurotransmitter in sensory nerve fibers involved in pain and immune modulation, calcitonin's specific role is an area of ongoing research. nih.gov Its presence and the location of its receptors in the brain suggest potential involvement in regulating various neural pathways. verybigbrain.com Some research points to a possible role in memory and learning processes, though these functions are still being explored. verybigbrain.com
Evidence suggests that human calcitonin can influence cell growth and differentiation, though its effects appear to be complex and cell-type specific. In some cancer cell lines, calcitonin has demonstrated effects on proliferation.
For example, in the T-47D human breast cancer cell line, which possesses high-affinity calcitonin receptors, calcitonin exhibited a biphasic effect. aacrjournals.org Low doses initially stimulated cell growth, but this was followed by a dose-dependent inhibition of cell proliferation during the logarithmic growth phase. aacrjournals.org This inhibitory effect was linked to the specific activation of the type II isoenzyme of cAMP-dependent protein kinase, which is associated with growth regression in some cancer cells. aacrjournals.org
Conversely, in certain human prostate cancer cells, calcitonin has been shown to stimulate growth. nih.gov This mitogenic response was mediated through its receptor, leading to an increase in both cAMP and cytoplasmic calcium, suggesting that activation of these dual second messenger systems may play a role in tumor formation in specific contexts. nih.gov Furthermore, studies on human osteoblast-like cells have shown that calcitonin can increase the concentration of insulin-like growth factors, which are involved in cell growth and differentiation. nih.gov
Cardioprotective Responses Mediated by Calcitonin-Related Peptides
Calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide, demonstrates significant cardioprotective effects. frontiersin.orgnih.gov It is recognized as one of the most potent vasodilators discovered to date and also exerts positive inotropic (affecting the force of contraction) and chronotropic (affecting the heart rate) effects. frontiersin.orgfrontiersin.org The cardiovascular actions of CGRP are mediated through a complex receptor composed of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1). nih.govnih.gov
Research has consistently shown that CGRP plays a protective role in various cardiovascular diseases. nih.gov In experimental models of hypertension, CGRP helps to counteract pro-hypertensive systems like the renin-angiotensin-aldosterone system (RAAS). nih.govfrontiersin.org Administration of CGRP has been found to lower blood pressure in both normotensive and hypertensive subjects. frontiersin.orgfrontiersin.org Studies in patients with congestive heart failure have shown that intravenous infusion of α-CGRP can improve myocardial contractility and reduce systemic arterial pressure in a dose-dependent manner. frontiersin.org
Furthermore, CGRP exhibits protective effects in the context of myocardial ischemia. frontiersin.orgnih.gov Intracoronary infusion of α-CGRP has been reported to delay the onset of myocardial ischemia in patients with stable angina. frontiersin.org Exogenous administration of α-CGRP can mimic the cardioprotective effect of ischemic preconditioning, a process where a brief period of ischemia protects the heart from a subsequent, more prolonged ischemic event. frontiersin.orgnih.gov This protective effect is associated with an increased release of endogenous α-CGRP. frontiersin.org The cardioprotection induced by both preconditioning and exogenous α-CGRP can be abolished by a potent α-CGRP receptor antagonist, highlighting the central role of the CGRP signaling pathway. frontiersin.org
In animal models, an acylated α-CGRP analog has been shown to significantly attenuate the adverse cardiac effects induced by Angiotensin-II, including reducing cardiac hypertrophy, remodeling, fibrosis, inflammation, and oxidative stress. frontiersin.org Studies on αCGRP knockout mice have further solidified the protective role of endogenous αCGRP, as these mice show an exacerbated hypertensive response when nitric oxide production is blocked. ahajournals.orgahajournals.org Exogenous CGRP was able to rescue these knockout mice from both hypertension and cardiovascular remodeling, acting via the canonical CGRP receptor (CLR/RAMP1). ahajournals.orgahajournals.org
Table 1: Summary of Cardioprotective Effects of CGRP
| Cardiovascular Condition | Observed Protective Effect of CGRP | Supporting Evidence |
|---|---|---|
| Hypertension | Reduces blood pressure; Counteracts pro-hypertensive systems. nih.govfrontiersin.org | Administration lowers blood pressure in hypertensive subjects. frontiersin.orgfrontiersin.org |
| Congestive Heart Failure | Improves myocardial contractility; Decreases systemic arterial pressure. frontiersin.org | 24-hour intravenous infusion showed improved cardiac function in patients. frontiersin.org |
| Myocardial Ischemia | Delays onset of ischemia; Mimics ischemic preconditioning. frontiersin.orgnih.gov | Infusion delayed ischemia in stable angina patients. frontiersin.org |
| Cardiac Remodeling | Reduces hypertrophy, fibrosis, and inflammation. frontiersin.org | An α-CGRP analog attenuated Angiotensin-II-induced adverse effects in mice. frontiersin.org |
Interplay with Bone Metabolism in Nerve-Bone Axis (CGRP context)
The nervous system, through neuropeptides like CGRP, plays a crucial role in regulating bone metabolism. nih.govfrontiersin.org CGRP-containing nerve fibers are extensively distributed throughout bone tissue, including the periosteum and bone marrow, often in close proximity to blood vessels and bone cells like osteoblasts and osteoclasts. nih.govresearchgate.net This anatomical relationship suggests a direct involvement of CGRP in the local regulation of bone remodeling. nih.gov
Research indicates that CGRP is a key neuropeptide in bone metabolism, promoting bone formation and inhibiting bone resorption. nih.govfrontiersin.org Studies using mice with a systemic knockout of the CGRP gene revealed significantly reduced bone mass, while overexpression of the CGRP gene led to enhanced bone density. nih.gov CGRP directly stimulates osteoblast differentiation and activity, leading to increased bone formation. frontiersin.orgfrontiersin.org It enhances the production of cyclic adenosine monophosphate (cAMP) in primary human osteoblasts, a key signaling molecule in bone cell function. frontiersin.org Furthermore, CGRP can upregulate the expression of various osteogenic factors. nih.gov
In addition to promoting bone formation, CGRP inhibits osteoclast activity, the cells responsible for bone resorption. frontiersin.orgnih.gov This action is similar to calcitonin, although CGRP is less potent in this regard. frontiersin.org CGRP has been shown to inhibit the proliferation of osteoclast precursor cells and can reverse the osteoclastic effects mediated by substances like isoproterenol. nih.gov It achieves this, in part, by increasing the expression of osteoprotegerin (OPG) in osteoblasts and inhibiting the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL). nih.gov The OPG/RANKL ratio is a critical determinant of bone resorption.
The interplay of CGRP with other signaling molecules, such as Bone Morphogenetic Protein 2 (BMP2), is also an area of active research. Both CGRP and another sensory neuropeptide, Substance P (SP), have been shown to enhance BMP2 signaling and subsequent mineralization in vitro. nih.gov However, their combined stimulation can lead to a downregulation of BMP2-induced bone differentiation, suggesting a complex regulatory crosstalk between these neuropeptides. nih.gov
Table 2: Role of CGRP in Bone Metabolism
| Cell Type | Effect of CGRP | Mechanism of Action |
|---|---|---|
| Osteoblasts | Promotes differentiation and anabolic activity. frontiersin.orgnih.gov | Increases cAMP production; upregulates osteogenic factors. frontiersin.orgnih.gov |
| Osteoclasts | Inhibits activity and formation. frontiersin.orgnih.gov | Increases OPG/RANKL ratio; inhibits precursor cell proliferation. nih.gov |
Implications in Inflammatory Processes and Pain Transmission (CGRP context)
CGRP is significantly implicated in the mechanisms of inflammation and pain. nih.govresearchgate.net It is widely expressed in small-diameter unmyelinated C-fibers and Aδ-fibers, which are primary afferent neurons responsible for transmitting pain signals. nih.gov When these sensory nerves are activated, CGRP is released, contributing to a process known as neurogenic inflammation. nih.govyoutube.com This process involves the release of inflammatory mediators, leading to vasodilation, swelling, and pain. youtube.commedicinenet.com
CGRP plays a crucial role in the development of peripheral and central sensitization, which are key features of chronic pain states. nih.govresearchgate.net Peripheral sensitization involves an increased responsiveness of nociceptive neurons at the site of injury or inflammation. numberanalytics.com CGRP contributes to this by sensitizing pain-sensing nerves. researchgate.net Central sensitization refers to an increased excitability of neurons within the central nervous system, leading to a state where pain is amplified and can be triggered by non-painful stimuli. nih.gov CGRP facilitates nociceptive transmission and helps maintain this hyperresponsive state in both primary afferent neurons and second-order pain transmission neurons in the central nervous system. nih.gov
The role of CGRP is particularly well-documented in the pathophysiology of migraine. webmd.comnumberanalytics.com During a migraine attack, CGRP is released from trigeminal neurons, causing intense inflammation in the meninges (the coverings of the brain). medicinenet.comnumberanalytics.com This release leads to vasodilation of cerebral blood vessels and transmission of pain signals, contributing to the severe headache characteristic of migraines. researchgate.netmigrainedisorders.org Consequently, blocking the action of CGRP has become a major therapeutic strategy for migraine treatment. CGRP receptor antagonists and monoclonal antibodies that target either CGRP itself or its receptor have proven effective in reducing the frequency and severity of migraine attacks. medicinenet.comwebmd.commigrainedisorders.org
Emerging evidence also suggests a role for CGRP in other pain conditions, such as discogenic back pain. nih.gov Upregulation of CGRP in spinal spondylotic disease is associated with the production of pro-inflammatory cytokines, disc degeneration, and sensitization of nociceptive neurons. nih.gov A retrospective study found that patients taking CGRP inhibitors for chronic migraines who also had degenerative spinal conditions experienced a significant reduction in their back and neck pain. nih.gov
Comparative and Evolutionary Aspects of Calcitonin
Evolutionary Conservation of the Calcitonin/CGRP Family Across Chordates
The calcitonin/CGRP family of peptides, which in mammals includes calcitonin, CGRP, amylin, and adrenomedullin (B612762), is deeply rooted in the evolutionary history of chordates. nih.gov Comparative genomic and molecular studies have demonstrated that the core components of this signaling system—the peptides, their G protein-coupled receptors (the calcitonin receptor, CTR, and the calcitonin receptor-like receptor, CLR), and the receptor activity-modifying proteins (RAMPs) that modulate receptor function—are conserved across this phylum. nih.gov This conservation suggests that the foundational elements of the calcitonin system arose in a common ancestor of all chordates. nih.gov
Evidence for this ancient origin comes from studies of invertebrate chordates, such as ascidians (tunicates) and amphioxus (lancelets). A calcitonin-like peptide has been identified in the ascidian Ciona intestinalis, which exhibits both structural and functional similarities to vertebrate calcitonin. nih.gov Furthermore, the genome of the amphioxus, Branchiostoma floridae, contains genes for three distinct calcitonin/CGRP family peptides, a single receptor with similarities to both vertebrate CTR and CLR, and three RAMP-like proteins. nih.govnih.gov The presence of these components in such early-branching chordates underscores the ancient origin of this signaling family.
The fundamental molecular characteristics of these peptides are also conserved. A key feature is the presence of an N-terminal disulfide-bonded ring structure, which is crucial for receptor binding and activation. colostate.edu The genes encoding these peptides often show a conserved genomic organization, although the complexity of gene structure and the phenomenon of alternative splicing to produce both calcitonin and CGRP from a single gene appears to be a later innovation in the vertebrate lineage. nih.gov For instance, the Ciona intestinalis calcitonin gene has a simpler structure and does not undergo alternative splicing to produce a CGRP-like peptide. nih.gov
The table below provides a comparative overview of the calcitonin/CGRP family components in representative chordates.
| Feature | Human (Vertebrate) | Ciona intestinalis (Tunicate) | Branchiostoma floridae (Amphioxus) |
| Peptides | Calcitonin, CGRP, Amylin, Adrenomedullin | One Calcitonin-like peptide | Three Calcitonin/CGRP family peptides |
| Receptors | CTR, CLR | One CTR-like receptor | One CTR/CLR-like receptor |
| RAMPs | Three RAMPs (RAMP1, RAMP2, RAMP3) | At least one RAMP-like gene | Three RAMP-like proteins |
| Alternative Splicing of Calcitonin/CGRP gene | Yes | No | No |
Structure-Function Relationship Evolution of Calcitonin and its Receptors
The evolution of the diverse physiological functions of the calcitonin family is intrinsically linked to changes in the structure of both the peptide ligands and their receptors. The calcitonin receptor (CTR) and the calcitonin receptor-like receptor (CLR) are class B G protein-coupled receptors, characterized by a large extracellular N-terminal domain that is critical for hormone binding. frontiersin.org The specificity of ligand binding to these receptors is further controlled by their interaction with one of three RAMPs. nih.govnih.gov
The CTR can function as a standalone receptor for calcitonin. nih.gov However, when it forms a complex with RAMPs, its ligand specificity is altered, allowing it to bind other members of the peptide family, such as amylin. wikipedia.orgguidetopharmacology.org The CLR, on the other hand, is dependent on RAMPs for its transport to the cell surface and for its ligand specificity. nih.gov The combination of CLR with RAMP1 creates a high-affinity CGRP receptor, while its association with RAMP2 or RAMP3 forms adrenomedullin receptors. youtube.com
The evolutionary history of the receptors suggests that a single ancestral receptor existed in early chordates, which subsequently duplicated in the vertebrate lineage to give rise to the CTR and CLR. nih.gov It is hypothesized that the ancestral state may have been a RAMP-independent CTR-like receptor, as seen in ascidians, or a RAMP-dependent CLR-like system, as found in amphioxus. nih.gov The evolution of the CTR and CLR in vertebrates, along with the three RAMPs, has created a combinatorial system that allows for a wide range of specific physiological responses to be elicited by the different calcitonin family peptides.
Structural studies have revealed that the potency of calcitonin itself varies across species. For instance, salmon calcitonin is significantly more potent in mammals than human calcitonin. guidetopharmacology.org This is thought to be due to differences in their amino acid sequences, which affect the stability of the peptide's alpha-helical structure and its binding affinity to the receptor. nih.gov Basic amino acid substitutions in the peptide sequence can enhance its potency, likely by promoting a more favorable helical conformation for receptor interaction. nih.gov
Analysis of Invertebrate Calcitonin Superfamily Peptides and Receptors
The discovery of calcitonin-like signaling systems in invertebrate deuterostomes, the group that includes chordates and echinoderms, provides crucial insights into the ancient origins of this superfamily. As mentioned previously, both ascidians and amphioxus possess components of the calcitonin system. nih.govnih.gov
In the ascidian Ciona intestinalis, a single calcitonin-like peptide and a CTR-like receptor have been characterized. nih.gov This receptor appears to be RAMP-independent, suggesting that this may represent a more ancestral state of the receptor. nih.gov
Amphioxus, which is considered the most basal living chordate, has a more complex system with three calcitonin/CGRP family peptides, a single CTR/CLR-like receptor, and three RAMP-like proteins. nih.gov Functional studies have shown that the amphioxus receptor requires co-expression with a RAMP-like protein to be transported to the cell surface and to be activated by the native peptides, indicating a RAMP-dependent mechanism. nih.gov This finding suggests that the intricate interplay between receptors and RAMPs, which is a hallmark of the vertebrate calcitonin system, was already in place at the base of the chordate lineage.
Beyond chordates, calcitonin/CGRP family peptides have also been identified in the superphylum Ambulacraria, which includes echinoderms (like sea urchins) and hemichordates (like acorn worms). nih.govnih.gov The presence of these peptides in these groups further pushes back the evolutionary origin of this superfamily. The characterization of these invertebrate systems is ongoing, but they hold the key to understanding the stepwise evolution of the complex and pleiotropic roles of the calcitonin/CGRP family in vertebrates.
The following table details the known components of the calcitonin superfamily in key invertebrate deuterostomes.
| Invertebrate Group | Organism | Peptides | Receptors | RAMPs | Functional Characteristics |
| Tunicates | Ciona intestinalis | One Calcitonin-like peptide | One CTR-like receptor | At least one RAMP-like gene | RAMP-independent receptor activation nih.gov |
| Cephalochordates | Branchiostoma floridae | Three CT/CGRP family peptides | One CTR/CLR-like receptor | Three RAMP-like proteins | RAMP-dependent receptor activation nih.gov |
| Ambulacraria | Sea urchins, Acorn worms | Predicted CT/CGRP-like peptides | Predicted receptors | - | Further characterization needed nih.gov |
Advanced Research Methodologies and Techniques for Human Calcitonin Studies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for examining the conformational dynamics of human calcitonin. These techniques provide high-resolution insights into the peptide's secondary and tertiary structures under various conditions, which is crucial for understanding its receptor binding and aggregation properties. acs.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-resolution solid-state 13C NMR, is a powerful tool for investigating the conformational transitions that human calcitonin undergoes during fibril formation. nih.govnih.gov Studies using NMR have revealed that hCT can adopt different conformations depending on the environmental conditions, such as pH.
In acidic conditions (pH 3.3), monomeric hCT predominantly exists in a random coil form, with a localized alpha-helical structure around certain residues. nih.gov Upon fibrillation at this pH, a significant conformational transition occurs, leading to the formation of a local beta-sheet structure. nih.gov The resulting fibrils at pH 3.3 are composed of a mixture of antiparallel and parallel beta-sheets. nih.gov
Conversely, at a neutral pH of 7.5, the fibrils are formed primarily by the stacking of antiparallel beta-sheets. nih.gov The fibrillation process involves conformational shifts from both alpha-helical and random coil states to beta-sheet structures. nih.gov NMR studies have also elucidated a two-step mechanism for fibrillation: an initial slow nucleation phase involving the association of monomers, followed by a more rapid, autocatalytic elongation phase. nih.gov Further research using 1H NMR has shown that the oligomerization of hCT is associated with a conformational change from an extended structure to a β-hairpin, which facilitates intermolecular interactions crucial for fibrillation. scispace.com
Table 1: Conformational States of Human Calcitonin Detected by NMR Spectroscopy
| Condition | Monomer Conformation | Fibril Conformation | Key Findings |
|---|---|---|---|
| Aqueous Acetic Acid (pH 3.3) | Local α-helix and random coil. nih.gov | Local β-sheet and random coil; mixture of antiparallel and parallel β-sheets. nih.gov | Conformational transitions from α-helix and random coil to β-sheet are central to fibril formation. nih.gov |
| Neutral pH (7.5) | Not specified in detail, but transitions from existing structures occur. | Local β-sheet at the central region and random coil at the C-terminus; stacked antiparallel β-sheets. nih.gov | Electrostatic interactions are critical for fibril formation at this pH. nih.gov |
| Aqueous Solution (1 mM) | Extended structure. scispace.com | β-hairpin structure in oligomers, preceding fibrillation. scispace.com | Oligomerization involves a specific conformational transition that promotes intermolecular π–π stacking. scispace.com |
Circular Dichroism (CD) spectroscopy is a vital technique for monitoring the secondary structure of human calcitonin in various environments. acs.orgresearchgate.net As an amphiphilic and conformationally flexible molecule, hCT's structure is highly sensitive to its surroundings. nih.govacs.org
In a physiological buffer (phosphate buffer, pH 7.3) at normal body temperatures, monomeric hCT primarily displays a random coil structure. acs.orgresearchgate.net However, when subjected to agitation under these conditions, it aggregates over time, forming soluble structures that are rich in antiparallel β-sheets. acs.orgnih.gov This aggregation is a known issue, as the resulting aggregates are less effective at binding to the calcitonin receptor. acs.org
The presence of membrane-mimicking environments, such as micelles formed by surfactants, significantly influences hCT's conformation. The nature of the surfactant's charge is a key determinant of the resulting secondary structure. acs.orgnih.gov
Cationic Surfactants (e.g., CTAB): Induce a pure α-helical structure in monomeric calcitonin. acs.orgnih.gov
Anionic Surfactants (e.g., SDS): Promote a combination of α-helix and β-sheet structures. acs.orgnih.gov
Zwitterionic Surfactants (e.g., SB3-14): Also result in a mix of α-helix and β-sheet conformations. acs.orgnih.gov
Non-charged Surfactants (e.g., DDM): hCT largely retains its random coil structure. acs.orgnih.gov
These findings highlight the importance of the electrostatic environment in dictating the structural conformation of human calcitonin, which in turn affects its receptor-binding and aggregation tendencies. acs.orgresearchgate.net
Table 2: Secondary Structure of Human Calcitonin in Different Environments as Determined by CD Spectroscopy
| Environment | Condition | Predominant Secondary Structure |
|---|---|---|
| Phosphate (B84403) Buffer (pH 7.3) | Monomeric, physiological temperature | Random coil. acs.orgresearchgate.net |
| Phosphate Buffer (pH 7.3) | Agitated, forming aggregates | Antiparallel β-sheet. acs.orgnih.gov |
| Cationic Micelles (CTAB) | Monomeric | α-helix. acs.orgnih.gov |
| Anionic Micelles (SDS) | Monomeric | α-helix and β-sheet. acs.orgnih.gov |
| Zwitterionic Micelles (SB3-14) | Monomeric | α-helix and β-sheet. acs.orgnih.gov |
| Non-charged Micelles (DDM) | Monomeric | Random coil. acs.orgnih.gov |
Advanced Biochemical and Molecular Assays
To probe the functional aspects of human calcitonin, researchers employ a range of advanced biochemical and molecular assays. These assays are designed to quantify the interaction of hCT with its receptor and the subsequent cellular signaling events, as well as its ultimate biological effect on target cells.
Receptor binding assays are crucial for quantifying the affinity of human calcitonin and its analogs for the calcitonin receptor (CTR). A common method is the fluorescence polarization/anisotropy (FP) peptide binding assay. nih.gov This technique often utilizes a fluorescently labeled peptide, such as a FITC-labeled salmon calcitonin (sCT) fragment, as a probe. nih.gov
The assay is based on the principle that when the small, fluorescently labeled peptide probe binds to the much larger receptor protein (or its extracellular domain, ECD), the tumbling rate of the fluorescent molecule slows down, leading to an increase in fluorescence polarization or anisotropy. nih.gov
In a competitive binding format, unlabeled ligands (like human calcitonin or its analogs) are introduced to compete with the labeled probe for binding to the receptor. By measuring the decrease in fluorescence polarization as the concentration of the unlabeled competitor increases, researchers can determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the test compound. nih.gov This approach is fundamental for screening and characterizing new peptide analogs with potentially improved receptor binding profiles. nih.gov The interaction is complex, as the CTR can form heterodimers with Receptor Activity-Modifying Proteins (RAMPs), which alters ligand binding and pharmacology. guidetopharmacology.orguniprot.org
Upon binding of human calcitonin to the calcitonin receptor (a G protein-coupled receptor, GPCR), a cascade of intracellular signaling events is initiated. eurofinsdiscovery.comeurofinsdiscovery.com Cell-based functional assays are employed to measure the outcomes of this activation, providing a quantitative measure of the ligand's potency and efficacy.
cAMP Accumulation Assays: The calcitonin receptor is primarily coupled to the Gs alpha subunit of G proteins, which, upon activation, stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). uniprot.orginnoprot.com Assays are performed in cell lines engineered to overexpress the human calcitonin receptor (e.g., CHO-K1 or HEK293T cells). eurofinsdiscovery.comcreative-biolabs.com When these cells are stimulated with an agonist like human calcitonin, the intracellular cAMP levels rise in a dose-dependent manner. creative-biolabs.com This accumulation can be measured using techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or BRET-based biosensors. innoprot.comnih.gov The results are used to calculate the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response, indicating its potency. innoprot.comcreative-biolabs.com
β-Arrestin Recruitment Assays: In addition to G protein signaling, agonist binding to the CTR can also trigger the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can initiate separate G protein-independent signaling pathways. nih.gov β-arrestin recruitment can be quantified using methods like Bioluminescence Resonance Energy Transfer (BRET). In these assays, the receptor is tagged with a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is tagged with a BRET acceptor (e.g., yellow fluorescent protein, YFP). nih.govnih.gov Upon agonist-induced recruitment, the donor and acceptor come into close proximity, allowing for energy transfer that can be measured. This provides another critical readout of receptor activation and can reveal ligand bias, where an agonist may preferentially activate one pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). nih.gov
Table 3: Findings from Cell-Based Functional Assays for Human Calcitonin
| Assay Type | Cell Line | Measurement | Key Finding |
|---|---|---|---|
| cAMP Accumulation | HiTSeeker CALCR Cell Line (CHO-based) | cAMP concentration via HTRF. innoprot.com | Calcitonin stimulation results in a potent, dose-dependent increase in cAMP with a reported EC₅₀ of 5.12 x 10⁻¹¹ M. innoprot.com |
| cAMP Accumulation | SB2b (Glioblastoma cell line) | cAMP concentration. creative-biolabs.com | Human calcitonin (hCT) stimulation showed a potent response with a pEC₅₀ of 8.0 ± 0.2. creative-biolabs.com |
| β-Arrestin Recruitment | HEK293T cells | BRET signal between receptor-Rluc and β-arrestin-YFP. nih.gov | Agonists can exhibit differential abilities to recruit β-arrestin1 and β-arrestin2, demonstrating the potential for biased signaling at calcitonin family receptors. nih.gov |
The primary physiological function of calcitonin is the inhibition of osteoclast-mediated bone resorption. nih.gov In vitro bioassays using isolated osteoclasts provide a direct measure of this biological activity. Osteoclasts are large, multinucleated cells responsible for breaking down bone tissue. youtube.com
In a typical assay, osteoclasts are isolated, often from human fetal tissue or bone biopsies, and cultured on slices of devitalized bovine cortical bone or another suitable mineralized substrate. nih.gov These active osteoclasts excavate pits in the bone surface, a process that can be visualized and quantified using scanning electron microscopy. nih.gov
To test the activity of human calcitonin, the cultured osteoclasts are treated with the hormone. The extent of bone resorption is then compared to untreated control cultures. Studies have shown that human calcitonin can cause a significant, dose-dependent inhibition of bone resorption. For instance, concentrations as low as 1 ng/ml have been shown to inhibit the bone resorption activity of human fetal osteoclasts by approximately 70% over a 24-hour period. nih.gov This type of bioassay provides crucial evidence of the direct suppressive effect of calcitonin on the primary cells responsible for bone degradation. nih.govnih.gov
Protein-Protein Interaction Analysis
Understanding the interactions between human calcitonin, its receptor, and other cellular proteins is fundamental to elucidating its mechanism of action. While calcitonin itself is a ligand, its function is defined by its interaction with the calcitonin receptor (CTR) and the subsequent recruitment of other signaling proteins.
The CTR is a class B G protein-coupled receptor (GPCR). A critical finding in calcitonin biology was the discovery of Receptor Activity-Modifying Proteins (RAMPs). The CTR can form complexes with the three different RAMPs (RAMP1, RAMP2, RAMP3), and these interactions generate pharmacologically distinct receptors. For example, the complex of the calcitonin receptor-like receptor (CLR) with RAMP1 forms a high-affinity receptor for CGRP, while the CLR-RAMP2 complex functions as the receptor for adrenomedullin (B612762). The interaction of the CTR with RAMPs creates amylin receptors, which have a high affinity for both salmon calcitonin and amylin.
Modern proteomic techniques are being used to map the broader interactome of the calcitonin receptor. A recent study used immunoprecipitation combined with quantitative mass spectrometry to identify the protein interaction network of the endogenously expressed calcitonin receptor-like receptor (CLR) in primary human dermal lymphatic endothelial cells. oup.com This work identified 37 previously unreported interacting proteins, including kinases and transporters, revealing a greater complexity in the receptor's interactome than previously known. oup.com Public databases like BioGRID, IntAct, and STRING also curate and list known and predicted protein-protein interactions for human calcitonin (CALCA) and its receptor (CALCR), providing a valuable resource for researchers. nih.gov These interactions include binding to the calcitonin receptor and receptor-activity-modifying proteins, which are essential for its signaling function. nih.gov
Yeast Two-Hybrid Screens for Receptor-Adaptor Protein Interactions
The yeast two-hybrid (Y2H) system is a powerful molecular genetics tool used to identify novel protein-protein interactions in vivo. nih.govresearchgate.net This technique is particularly valuable for discovering previously unknown binding partners for a protein of interest, such as identifying adaptor proteins or other signaling molecules that interact with the human calcitonin receptor. The method relies on the modular nature of eukaryotic transcription factors, which typically have a physically separable DNA-binding domain (BD) and a transcriptional activation domain (AD). youtube.comyoutube.com
The core principle involves creating two fusion proteins. The first is the "bait," where a protein of interest (e.g., a specific intracellular domain of the calcitonin receptor) is fused to the DNA-binding domain of a transcription factor like Gal4. The second is the "prey," which consists of potential interacting proteins from a cDNA library fused to the transcription factor's activation domain. youtube.com These bait and prey plasmids are co-expressed in a specially engineered yeast strain. biorxiv.org If the bait and prey proteins interact, the BD and AD are brought into close enough proximity to reconstitute a functional transcription factor. This functional complex then binds to upstream activating sequences (UAS) in the yeast genome, driving the expression of reporter genes. youtube.com
Commonly used reporter genes include those for nutrient synthesis (e.g., HIS3, which allows growth on a histidine-deficient medium) and colorimetric assays (e.g., lacZ, which results in blue colonies in the presence of X-gal). youtube.comyoutube.com The activation of these reporters provides a selectable and/or visual confirmation of a protein-protein interaction. youtube.com
Methodological Workflow:
Bait Construction and Testing: The gene sequence for the protein domain of interest (e.g., the C-terminal tail of the calcitonin receptor) is cloned into a "bait" plasmid (e.g., pGBKT7). A crucial initial step is to confirm that the bait protein itself does not auto-activate the reporter genes in the absence of a prey protein. researchgate.netbiorxiv.org
Library Screening: The bait-expressing yeast strain is mated with a yeast strain containing a "prey" library, which is a collection of cDNAs from a specific tissue or cell type fused to the AD plasmid. This allows for the screening of millions of potential interactions simultaneously. nih.gov
Selection and Identification: Diploid yeast cells that survive on selective media (e.g., lacking tryptophan, leucine (B10760876), and histidine) indicate a positive interaction. youtube.com The prey plasmids from these positive clones are then isolated and the cDNA insert is sequenced to identify the interacting protein. biorxiv.org
Validation: Putative interactions identified through the Y2H screen require further validation through independent methods, such as co-immunoprecipitation, to confirm that the interaction occurs in a more physiologically relevant context. nih.gov
While this method is a proven approach for identifying novel interactions for G-protein-coupled receptors (GPCRs) like the calcitonin receptor, a key limitation is the potential for a high rate of false positives and false negatives. nih.govwikipedia.org
Proximity Ligation Immunohistochemistry for In Situ Interaction Visualization
Proximity Ligation Assay (PLA) is a highly specific and sensitive immunofluorescence-based technique used to visualize protein-protein interactions directly within fixed cells and tissues. This method allows for the in situ detection of endogenous protein complexes, providing valuable spatial context to molecular interactions. A key advantage of PLA is its ability to detect interactions between proteins that are in close proximity (typically within 40 nm), offering a higher level of evidence for direct interaction than traditional co-localization studies.
The technique utilizes pairs of primary antibodies raised in different species that recognize the two proteins of interest (e.g., the calcitonin receptor and a receptor activity-modifying protein, or RAMP). Secondary antibodies, each linked to a unique short DNA oligonucleotide (a PLA probe), are then added. If the primary antibodies are bound to target proteins that are close to each other, the attached oligonucleotides are brought into proximity. This allows for the subsequent addition of two other connector oligonucleotides and a ligase, which hybridize to the PLA probes and form a closed, circular DNA molecule.
This newly formed DNA circle then serves as a template for rolling-circle amplification (RCA), a process that generates a long, single-stranded DNA product consisting of hundreds of tandem repeats of the circular template. This amplified product is then detected by the hybridization of fluorescently labeled oligonucleotide probes. The result is a discrete, bright fluorescent spot at the site of the original protein-protein interaction, which can be visualized and quantified using fluorescence microscopy.
Research on the closely related calcitonin receptor-like receptor (CRLR) has demonstrated the power of this approach. Studies have used PLA to show that CRLR predominantly associates with RAMP1 to form a functional calcitonin gene-related peptide (CGRP) receptor in rat uterine artery smooth muscle cells. nih.gov This technique not only confirmed the association but also allowed for the visualization of how these interactions are modulated by other factors, such as the inflammatory cytokine TNF-alpha. nih.gov Similarly, luminescent proximity assays like Alpha-LISA have been employed to characterize the binding interactions between the purified extracellular domain of the calcitonin receptor (CTR) and its associated RAMPs, providing quantitative data on how these interactions influence ligand selectivity. nih.govresearchgate.net
Key Steps in Proximity Ligation Assay:
| Step | Description | Purpose |
|---|---|---|
| 1. Primary Antibody Incubation | Cells or tissue sections are incubated with a pair of primary antibodies from different species that target the proteins of interest. | To specifically label the two target proteins. |
| 2. PLA Probe Incubation | Secondary antibodies conjugated to unique oligonucleotides (PLA probes) are added. These probes bind to the primary antibodies. | To bring DNA strands into proximity if the target proteins are interacting. |
| 3. Ligation | Connector oligonucleotides and a ligase are added. If the PLA probes are close, a circular DNA molecule is formed. | To create a template for amplification, confirming protein proximity. |
| 4. Amplification | A DNA polymerase is added to perform rolling-circle amplification (RCA) on the circular DNA template. | To generate a long, localized DNA product, amplifying the signal. |
| 5. Detection | Fluorescently labeled oligonucleotides complementary to the amplified DNA product are added for hybridization. | To visualize the interaction site as a distinct fluorescent spot. |
Computational and Theoretical Approaches
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. In the context of human calcitonin (hCT), MD simulations provide critical insights into its conformational dynamics, self-assembly into oligomers, and the formation of amyloid fibrils, a process that limits its therapeutic bioactivity. rsc.org These simulations can model the behavior of the peptide in various environments and reveal atomic-level details of the aggregation process that are often difficult to capture experimentally.
Human calcitonin is a 32-residue peptide hormone that has a high propensity to aggregate and form β-sheet-rich amyloid fibrils. rsc.org MD simulations have been instrumental in understanding the structural transitions that underlie this process. Studies have shown that hCT monomers in solution can exist in dynamic, unstructured conformations but also populate α-helical structures, particularly in the central region (residues 14-21). nih.govnih.gov The self-assembly process often involves the conversion of these helical regions into β-sheets, which form the core of the amyloid fibril. nih.gov
Furthermore, MD simulations have been employed to investigate the role of specific residues in driving aggregation. The aromatic residues Tyr12, Phe16, and Phe19 are considered key to the aggregation process. nih.govrsc.org Simulations indicate that π-π stacking interactions between the side chains of Phe16 and Phe19 on adjacent strands are critical for stabilizing the fibril structure. nih.gov By simulating hCT analogs where these aromatic residues are substituted (e.g., with leucine, as found in the less aggregation-prone salmon calcitonin), researchers can probe their specific contributions to fibril stability and kinetics. rsc.orgrsc.org These computational studies help guide the rational design of fibrillation-resistant hCT analogs with potentially improved therapeutic efficacy. rsc.org
Key Findings from MD Simulations of hCT:
| Research Finding | Simulation Detail | Reference |
|---|---|---|
| Preferential Fibril Conformation | Extensive MD simulations of hCT octamers and protofibrils showed that an antiparallel β-sheet arrangement is more stable for the full-length peptide. | nih.gov |
| Role of Aromatic Residues | Simulations revealed that π-π stacking between Phe16 and Phe19 side chains provides significant stabilization to the fibril structure. | nih.gov |
| Aggregation Nucleus | Simulations of the DFNKF fragment (hCT15-19) indicated that small oligomers (trimers and tetramers) can form stable parallel β-sheet structures, acting as a nucleus for fibril growth. | umb.edu |
| Conformational Transition | The self-assembly of hCT monomers involves a helix-to-β-sheet conformational conversion, particularly within the central region of the peptide. | nih.gov |
| Design of Analogs | MD studies of hCT mutants (e.g., F16L, F19L) help explain why certain substitutions reduce aggregation propensity, guiding the design of more stable therapeutic peptides. | rsc.orgrsc.org |
Bioinformatics and sequence analysis are essential for understanding the evolutionary history of human calcitonin and its related peptides. By comparing gene structures, nucleotide sequences, and amino acid sequences across different species, researchers can trace the origins and diversification of the calcitonin gene family.
Human calcitonin is part of a larger family of peptide hormones that includes calcitonin gene-related peptide (CGRP), amylin, and adrenomedullin (AM). nih.govoncohemakey.com These peptides share conserved structural features, such as a disulfide-bridged loop at the N-terminus and a C-terminal amide, which are crucial for their biological activity. oncohemakey.com Evolutionary analyses suggest that these peptides all arose from a common primordial gene through a series of gene duplication and sequence divergence events. oncohemakey.com
In humans, the calcitonin gene family consists of five genes (CALC-I to CALC-V), most of which are located on chromosome 11. oncohemakey.com The CALC-I gene is particularly notable as it can produce two different peptides through alternative RNA processing: calcitonin (from exons 1-4) in the C-cells of the thyroid, and CGRP-I (from exons 1-3, 5, and 6) in the nervous system. The CALC-II gene, which is structurally related to CALC-I, encodes a second form of CGRP (CGRP-II) but does not appear to produce a calcitonin-like peptide. oncohemakey.com The CALC-III gene is likely a pseudogene, while the CALC-IV and CALC-V genes encode for amylin and adrenomedullin, respectively. oncohemakey.com
Comparative genomic and synteny analyses across vertebrates, from teleost fish to mammals, have helped reconstruct the evolutionary timeline of this gene family. nih.gov For instance, linkage mapping in the medaka fish revealed that the genes for CGRP, amylin, and another related peptide were located on separate proto-chromosomes before the divergence of the teleost lineage. Subsequent whole-genome duplication events in fish led to an expansion of this gene family. nih.gov The discovery that the gene duplication event leading to the CALC-I and CALC-II genes in mammals likely occurred before the primate-rodent split further refines this evolutionary history.
These bioinformatics approaches not only illuminate the evolutionary relationships between these important hormones but also provide a framework for predicting the function of newly discovered genes or peptides based on their homology to well-characterized family members. mdpi.com
Chromatographic and Mass Spectrometric Techniques for Peptide Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the purification and quantification of human calcitonin from various sources, including synthetic preparations, pharmaceutical formulations, and biological matrices. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for peptide analysis due to its high resolving power, which can separate peptides that differ by only a single amino acid. hplc.eu
In RP-HPLC, the separation is based on the hydrophobic interactions between the peptide molecules and the stationary phase, which typically consists of a silica (B1680970) support chemically modified with alkyl chains (e.g., C8 or C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), is used to elute the peptides from the column. A gradient elution, where the concentration of the organic solvent is gradually increased over time, is typically used for complex peptide mixtures. This causes peptides to elute in order of increasing hydrophobicity.
For the analysis of human calcitonin, a typical mobile phase system consists of water (Solvent A) and acetonitrile (Solvent B), both containing an ion-pairing agent such as trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%). researchgate.net TFA serves to protonate the peptide's acidic residues and forms ion pairs with its basic residues, which improves peak shape and resolution.
Quantification is typically achieved using a UV detector, as the peptide bonds in calcitonin absorb light at low wavelengths (around 214-220 nm). researchgate.net A calibration curve is constructed by injecting known concentrations of a certified reference standard and measuring the corresponding peak area. researchgate.netturkjps.org This allows for the accurate determination of the calcitonin concentration in unknown samples. For enhanced specificity and sensitivity, especially in complex biological samples, HPLC is often coupled with mass spectrometry (LC-MS). waters.com
HPLC methods for calcitonin must be validated to ensure they are fit for purpose. Validation parameters typically include accuracy, precision (repeatability and intermediate precision), linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netturkjps.org
Typical RP-HPLC Parameters for Calcitonin Analysis:
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 3.5 µm particle size) | researchgate.net |
| Mobile Phase A | Water with 0.1% (v/v) Trifluoroacetic Acid (TFA) | researchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Trifluoroacetic Acid (TFA) | researchgate.net |
| Elution Mode | Gradient or Isocratic | turkjps.org |
| Flow Rate | ~1.0 mL/min for analytical columns (4.6 mm i.d.) | researchgate.net |
| Detection | UV Absorbance at 214-220 nm | researchgate.net |
| Linearity Range (Example) | 2.5 - 50 µg/mL | turkjps.org |
Mass Spectrometry for Peptide Characterization and Post-Translational Modification Analysis
Mass spectrometry (MS) is a cornerstone analytical technique for the detailed molecular characterization of peptides like human calcitonin. It offers high precision and sensitivity for verifying the amino acid sequence and identifying essential post-translational modifications (PTMs) that dictate the peptide's biological function. cytoskeleton.com
The primary structure of human calcitonin, a 32-amino acid peptide hormone, is routinely confirmed using mass spectrometry. genscript.com Ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to measure the peptide's molecular weight with exceptional accuracy. nih.govcreative-proteomics.com Any discrepancy between the experimentally observed mass and the theoretically calculated mass can signal sequence errors or the presence of modifications. nih.gov
For a more profound structural investigation, tandem mass spectrometry (MS/MS) is the method of choice. nih.gov In this approach, the protonated human calcitonin molecule is isolated and fragmented. Analysis of the resulting fragment ions, particularly the b- and y-ion series, allows for the direct confirmation of the amino acid sequence. nih.gov
Mass spectrometry is particularly powerful for identifying and locating PTMs, which are often present in low quantities and can be challenging to detect with other methods. nih.govresearchgate.net Human calcitonin possesses two critical PTMs for its biological activity: a disulfide bridge between the cysteine residues at positions 1 and 7, and a C-terminal prolinamide. genscript.comnih.gov
The Cys1-Cys7 disulfide bridge, which creates a seven-membered ring at the N-terminus, is vital for the peptide's structure and function. genscript.com Its presence can be confirmed by comparing the mass spectra of the peptide under non-reducing and reducing conditions. Reduction of the disulfide bond, followed by alkylation, results in a predictable mass increase, confirming the presence of the two cysteine residues. ox.ac.uk Advanced MS techniques, including fragmentation methods like electron-transfer dissociation (ETD), can provide even more definitive information on the specific connectivity of the disulfide bond. nih.govnih.gov
The amidation of the C-terminal proline residue is another crucial PTM. This modification is identified by a mass difference of approximately 1 Dalton compared to its free-acid counterpart, a distinction easily resolved by high-resolution mass spectrometry. The presence of this amide group has been definitively proven by mass spectrometric approaches. nih.gov
Detailed Research Findings
Research utilizing mass spectrometry has been pivotal in the structural elucidation of human calcitonin and its related peptides. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a standard method for quality control, capable of identifying and quantifying the peptide and any impurities with high selectivity and sensitivity. rsc.org Tandem MS is indispensable for providing direct and accurate sequence characterization, including the verification of side-chain modifications. nih.gov Studies have shown that combining different ionization methods, like MALDI and ESI, can provide complementary data, leading to more comprehensive sequence coverage. nih.gov The development of sophisticated MS-based workflows allows for the rapid and accurate assessment of critical quality attributes like disulfide bridge integrity. nih.govresearchgate.net
The following table summarizes representative data and findings from the mass spectrometric analysis of human calcitonin, highlighting the technique's utility in its complete characterization.
Table 1: Representative Mass Spectrometry Findings for Human Calcitonin
| Analytical Technique | Parameter Analyzed | Typical Finding for Human Calcitonin | Significance of Finding |
| MALDI-TOF MS | Intact Molecular Weight | Observed m/z matches the theoretical mass of 3417.85 Da for the oxidized (disulfide-bonded) form. genscript.comresearchgate.net | Confirms the correct primary structure and the presence of the disulfide bridge. researchgate.net |
| ESI-MS | Intact Molecular Weight & Charge State | Detection of multiply charged ions (e.g., [M+4H]4+) corresponding to the intact mass. rsc.org | Provides accurate mass measurement and is amenable to coupling with liquid chromatography for purity analysis. rsc.org |
| LC-MS/MS | Peptide Fragmentation (b- and y-ions) | Fragmentation pattern confirms the 32-amino acid sequence. nih.govwaters.com | Provides definitive sequence verification and can locate modifications. nih.gov |
| MS with Reduction/Alkylation | Mass Shift Analysis | A specific mass increase is observed after treatment with reducing and alkylating agents. ox.ac.uk | Chemically confirms the presence of the Cys1-Cys7 disulfide bond. ox.ac.uk |
| High-Resolution MS (HRMS) | Accurate Mass Measurement | Distinguishes the C-terminally amidated form from the free acid form by a precise mass difference. | Confirms the essential C-terminal prolinamide modification. nih.gov |
| ETD/EThcD MS/MS | Fragmentation of Disulfide-Bonded Peptides | Generates fragment ions that retain the disulfide bond, allowing for direct mapping. nih.gov | Provides high-confidence localization of the disulfide bridge without requiring chemical reduction. nih.gov |
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining the regional distribution of calcitonin in the human brain?
- Answer : To map calcitonin distribution, use post-mortem tissue extracts from brain regions (e.g., hypothalamus, pituitary) and quantify immunoreactive calcitonin via radioimmunoassays (RIA) or enzyme-linked immunosorbent assays (ELISA). Autoradiography with ¹²⁵I-labeled ligands (e.g., salmon calcitonin) can localize binding sites. Ensure tissue preservation at -0°C to prevent degradation . Cross-validate results with immunohistochemistry using polyclonal antibodies (e.g., AB15360) targeting calcitonin gene-related peptide (CGRP) fragments .
Q. How can researchers validate the structural integrity and stability of synthetic human calcitonin peptides?
- Answer : Employ high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm peptide purity (>95%) and molecular weight (3417.87 Da). Assess disulfide bridge integrity (Cys1-Cys7) via circular dichroism or nuclear magnetic resonance (NMR). Stability studies should include lyophilized storage at -20°C and reconstitution in buffered solutions to prevent oxidation . Compare synthetic peptides with native calcitonin isolated from human tissues (e.g., mediastinal C-cell tumors) using tryptic digestion and amino acid sequencing .
Q. What experimental designs ensure specificity when detecting calcitonin in heterogeneous biological samples?
- Answer : Use antibodies with validated cross-reactivity profiles (e.g., AB15360 for CGRP <1% cross-reactivity with amylin or insulin). Pre-adsorb antibodies with non-target peptides (e.g., β-amyloid) to eliminate false positives. Include negative controls (e.g., calcitonin-deficient tissues) and quantify results against a reference standard (e.g., human calcitonin-(1-32) sulfoxide) . For plasma/serum, pre-treat samples with protease inhibitors to prevent peptide degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in calcitonin receptor (CT(a)R) signaling kinetics between human and salmon calcitonin?
- Answer : Conduct parallel dose-response assays in CT(a)R-expressing cell lines to compare cAMP production and β-arrestin recruitment over extended periods (up to 72 hours). Use acid-wash protocols to differentiate surface-bound vs. internalized ligand-receptor complexes. Radioligand displacement assays (e.g., ¹²⁵I-sCT vs. hCT) reveal binding kinetics, while site-directed mutagenesis identifies structural determinants (e.g., COOH-terminal residues) responsible for prolonged sCT signaling .
Q. What strategies address the scarcity of human C-cell data in calcitonin research?
- Answer : Optimize protocols for isolating C-cells from surgical biopsies or cadavers using fluorescence-activated cell sorting (FACS) with markers like CALCA (calcitonin precursor). Develop 3D organoid models of human thyroid tissue to study paracrine interactions. Collaborate with biobanks to access rare samples (e.g., medullary thyroid carcinoma) for transcriptomic and proteomic profiling .
Q. How does calcitonin modulate amyloid-beta (Aβ) processing in Alzheimer's disease models?
- Answer : Treat neuronal cultures or transgenic mouse models with human calcitonin and quantify Aβ40/Aβ42 levels via ELISA. Use gamma-secretase inhibitors to isolate calcitonin’s effect on enzyme activity. Employ microdialysis in vivo to measure Aβ clearance rates in cerebrospinal fluid. Validate findings with positron emission tomography (PET) imaging of amyloid plaques .
Q. What in vitro models best recapitulate the colonic absorption of human calcitonin for oral delivery studies?
- Answer : Use Ussing chambers with excised rat colon segments to measure transepithelial electrical resistance (TEER) and calcitonin flux. Apply permeability enhancers (e.g., sodium caprate) and compare bioavailability via LC-MS/MS. Validate with human intestinal organoids expressing tight junction proteins (e.g., claudin-1) .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results arise (e.g., receptor binding vs. functional assays), perform ligand saturation binding with Scatchard plots to distinguish affinity (Kd) from receptor density (Bmax). Use pharmacological inhibitors (e.g., forskolin for cAMP) to dissect signaling pathways .
- Experimental Reproducibility : Adhere to NIH preclinical guidelines for animal studies, including randomization, blinding, and power analysis. Report detailed protocols in supplemental materials (e.g., antibody dilutions, incubation times) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
